Product packaging for MSBN(Cat. No.:CAS No. 135980-66-4)

MSBN

Cat. No.: B609347
CAS No.: 135980-66-4
M. Wt: 331.386
InChI Key: XJWPRGLACNOMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MSBN is a highly selective fluorogenic probe for thiols, selectively imaging thiols in live cells and specifically label protein thiols with a turn-on signal to determine diverse reversible protein thiol modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO4S B609347 MSBN CAS No. 135980-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWPRGLACNOMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Met-Ser-Bzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical structure of the protected dipeptide Boc-Met-Ser-Bzl, a compound relevant in the field of peptide synthesis and drug discovery. The nomenclature used, Boc-Met-Ser-Bzl, describes a dipeptide composed of Methionine (Met) and Serine (Ser) with specific protecting groups at the N-terminus, the C-terminus, and the serine side chain.

Molecular Structure Elucidation

The structure of Boc-Met-Ser-Bzl is defined by the specific arrangement of its constituent amino acids and the strategic placement of chemical protecting groups. These groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is formed.

  • N-Terminal Protection (Boc) : The N-terminus of the methionine residue is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which is a common strategy in peptide synthesis.[1]

  • Peptide Backbone : A standard peptide bond is formed between the carboxyl group of L-methionine and the amino group of L-serine.

  • Side Chain Protection (Bzl on Ser) : The hydroxyl (-OH) group on the side chain of the serine residue is protected by a benzyl (Bzl) group, forming a benzyl ether. This prevents the hydroxyl group from participating in unintended reactions during peptide coupling.

  • C-Terminal Protection (Bzl) : The C-terminus of the serine residue is protected as a benzyl ester (-OBzl) . Carboxyl groups are commonly protected as benzyl esters, which can be removed by catalytic hydrogenolysis.[2]

Therefore, the full chemical name for this compound is N-(tert-butoxycarbonyl)-L-methionyl-O-benzyl-L-serine benzyl ester .

Physicochemical Data

The quantitative properties of Boc-Met-Ser-Bzl are summarized in the table below. These values are calculated based on the constituent atoms of the fully protected dipeptide.

PropertyValue
Molecular Formula C₂₇H₃₆N₂O₆S
Molecular Weight 532.65 g/mol
Synonyms Boc-Met-Ser(Bzl)-OBzl, N-(tert-butoxycarbonyl)-L-methionyl-O-benzyl-L-serine benzyl ester

Experimental Protocols: Synthesis Pathway

The synthesis of Boc-Met-Ser-Bzl is typically achieved through a solution-phase peptide coupling method. This involves the activation of the carboxyl group of the N-terminally protected amino acid (Boc-Met-OH) and its subsequent reaction with the free amino group of the C-terminally and side-chain protected amino acid (H-Ser(Bzl)-OBzl).

General Protocol for Solution-Phase Synthesis:

  • Preparation of Reactants :

    • Dissolve N-Boc-L-methionine (Boc-Met-OH) (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • In a separate flask, dissolve O-benzyl-L-serine benzyl ester (H-Ser(Bzl)-OBzl) (1.0 equivalent) in the same solvent. Often, this component is used as a hydrochloride or trifluoroacetate salt, which requires the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to neutralize the salt and free the amine.

  • Carboxyl Group Activation :

    • Cool the solution of Boc-Met-OH to 0 °C in an ice bath.

    • Add a coupling agent (e.g., 1.05 equivalents of dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)) and an activating agent/racemization suppressant (e.g., 1.05 equivalents of 1-Hydroxybenzotriazole (HOBt)).

    • Stir the mixture at 0 °C for 30-60 minutes to form the activated ester intermediate.

  • Peptide Coupling :

    • Slowly add the solution containing the free-amine of H-Ser(Bzl)-OBzl to the activated Boc-Met-OH solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-24 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

  • Work-up and Purification :

    • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC was used).

    • Wash the filtrate with a series of aqueous solutions to remove excess reagents and water-soluble byproducts. Typical washes include dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the pure Boc-Met-Ser(Bzl)-OBzl.

This protocol represents a standard approach; specific conditions such as solvent, temperature, and reaction time may be optimized for higher yield and purity.

Visualizations

4.1 Molecular Structure of Boc-Met-Ser-Bzl

The following diagram illustrates the complete chemical structure of the protected dipeptide.

Caption: 2D structure of Boc-Met-Ser(Bzl)-OBzl.

4.2 Synthetic Workflow

The logical flow of the solution-phase synthesis described in Section 3.0 is outlined below.

Synthesis_Workflow A Boc-Met-OH (in DCM/DMF) C Add Coupling Reagents (e.g., DCC/HOBt) A->C 1.0 eq B H-Ser(Bzl)-OBzl (from salt + base) E Combine Reactants B->E 1.0 eq D Activation at 0°C (Formation of active ester) C->D D->E F Peptide Coupling (0°C to RT) E->F G Reaction Work-up (Filtration, Washes) F->G H Purification (Column Chromatography) G->H I Boc-Met-Ser(Bzl)-OBzl (Final Product) H->I

Caption: Solution-phase synthesis workflow for Boc-Met-Ser-Bzl.

References

An In-Depth Technical Guide to the Synthesis of Methionyl-Serine (Met-Ser) Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

A Core Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide details the synthesis and characteristics of the Methionyl-Serine (Met-Ser) dipeptide. It is presumed that the user query "MSBN dipeptide" contained a typographical error and was intended to be "MS dipeptide." All subsequent information pertains to the well-documented Met-Ser dipeptide.

Executive Summary

The synthesis of dipeptides is a cornerstone of peptidomimetic drug design and various biomedical research applications. The Methionyl-Serine (Met-Ser) dipeptide, composed of the amino acids L-methionine and L-serine, is of interest due to the unique properties conferred by its constituent residues. Methionine, a sulfur-containing amino acid, can play a role in antioxidant processes, while serine's hydroxyl group offers a potential site for post-translational modifications.[1] This technical guide provides a comprehensive overview of the chemical synthesis of Met-Ser, focusing on the widely adopted solid-phase peptide synthesis (SPPS) methodology. It includes detailed experimental protocols, a summary of key chemical and physical properties, and an exploration of its potential biological significance.

Chemical and Physical Properties of Met-Ser Dipeptide

A thorough understanding of the physicochemical properties of the Met-Ser dipeptide is fundamental for its synthesis, purification, and application. The following table summarizes key quantitative data for L-Methionyl-L-Serine.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄SPubChem CID: 7009592[2]
Molecular Weight 236.29 g/mol PubChem CID: 7009592[2]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acidPubChem CID: 7009592[2]
Canonical SMILES CSCC--INVALID-LINK--C(=O)O">C@@HNPubChem CID: 7009592[2]
CAS Number 14517-43-2PubChem CID: 7009592[2]
Topological Polar Surface Area 119.7 ŲPubChem CID: 7009592
Hydrogen Bond Donor Count 4PubChem CID: 7009592
Hydrogen Bond Acceptor Count 5PubChem CID: 7009592
Rotatable Bond Count 6PubChem CID: 7009592

Synthesis of Met-Ser Dipeptide via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for the synthesis of Met-Ser dipeptide is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Workflow

The overall workflow for the solid-phase synthesis of Met-Ser dipeptide can be visualized as a cyclical process involving several key stages: resin preparation, loading of the first amino acid (Serine), deprotection of the Fmoc group, coupling of the second amino acid (Methionine), and finally, cleavage of the completed dipeptide from the resin support.

spss_workflow Resin Resin Swelling Load_Ser Loading of Fmoc-Ser(tBu)-OH Resin->Load_Ser Wash1 Washing Load_Ser->Wash1 Fmoc_Deprotection Fmoc Deprotection Wash1->Fmoc_Deprotection Wash2 Washing Fmoc_Deprotection->Wash2 Couple_Met Coupling of Fmoc-Met-OH Wash2->Couple_Met Wash3 Washing Couple_Met->Wash3 Cleavage Cleavage and Deprotection Wash3->Cleavage Purification Purification and Analysis Cleavage->Purification

Fig. 1: General workflow for the solid-phase synthesis of Met-Ser dipeptide.
Experimental Protocols

The following protocols provide a detailed methodology for the manual synthesis of Met-Ser dipeptide on a 0.1 mmol scale.

3.2.1 Materials and Reagents

  • Resin: 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading capacity)

  • Amino Acids:

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Met-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Reagents for Loading:

    • Diisopropylethylamine (DIPEA)

  • Reagents for Deprotection:

    • 20% Piperidine in DMF (v/v)

  • Reagents for Coupling:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

  • Reagents for Cleavage:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Other:

    • Diethyl ether (for precipitation)

3.2.2 Protocol for Loading of Fmoc-Ser(tBu)-OH onto 2-Chlorotrityl Chloride Resin

  • Swell 100 mg of 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 1.5 equivalents of Fmoc-Ser(tBu)-OH and 3.0 equivalents of DIPEA in DCM.

  • Add the amino acid solution to the resin and shake for 2 hours at room temperature.

  • To cap any unreacted sites, add methanol (0.8 mL/g of resin) and shake for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

3.2.3 Protocol for Fmoc Deprotection

  • Swell the Fmoc-Ser(tBu)-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and then DCM (3x).

3.2.4 Protocol for Coupling of Fmoc-Met-OH

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-Met-OH, 2.9 equivalents of HBTU, and 3.0 equivalents of HOBt in DMF.

  • Add 6.0 equivalents of DIPEA to the activation mixture and let it stand for 2 minutes.

  • Add the activated amino acid solution to the deprotected Ser(tBu)-resin.

  • Shake the reaction vessel for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

3.2.5 Protocol for Cleavage and Deprotection

  • Wash the final Met-Ser(tBu)-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the dipeptide.

  • Precipitate the crude dipeptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the precipitate, decant the ether, and dry the crude peptide.

3.2.6 Purification and Analysis

The crude Met-Ser dipeptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Synthesis Parameters and Expected Outcomes

The following table provides typical parameters and expected outcomes for the synthesis of Met-Ser dipeptide. Actual results may vary depending on the specific conditions and equipment used.

ParameterTypical Value/RangeNotes
Synthesis Scale 0.1 - 1.0 mmol
Resin Loading Efficiency 0.4 - 0.8 mmol/g
Coupling Efficiency >99%Monitored by Kaiser test
Crude Purity 60 - 85%Dependent on coupling efficiency
Final Purity (after HPLC) >98%
Overall Yield 40 - 70%

Biological Activity and Applications in Drug Development

Dipeptides are increasingly recognized for their therapeutic potential due to their ability to be absorbed through specific transporters in the gut and their capacity to mimic the bioactive conformations of larger peptides.[3]

Antioxidant Properties

Methionine-containing peptides are known to possess antioxidant properties. The sulfur atom in the methionine side chain can be reversibly oxidized, allowing it to scavenge reactive oxygen species (ROS). This can help protect cells from oxidative damage. Dipeptides containing methionine have been shown to act as radical scavengers.[1] While specific quantitative antioxidant data for Met-Ser dipeptide is not widely available in public literature, its potential antioxidant activity can be inferred from studies on similar methionine-containing dipeptides.

Role in Drug Design and Development

The design of dipeptide drugs is an active area of research. Dipeptides can be designed to interact with specific biological targets, such as receptors or enzymes, with high affinity and selectivity. The Met-Ser dipeptide could serve as a lead compound or a building block in the development of more complex peptidomimetics. The hydroxyl group of serine provides a handle for further chemical modification, such as glycosylation or phosphorylation, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

The following diagram illustrates the potential role of a dipeptide like Met-Ser in a drug discovery pipeline.

drug_discovery cluster_0 Discovery and Design cluster_1 Preclinical Development cluster_2 Clinical Development Target_ID Target Identification Lead_Gen Lead Generation (e.g., Met-Ser) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (e.g., Antioxidant Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Phase_I Phase I Trials In_Vivo->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Fig. 2: Potential role of Met-Ser dipeptide in a drug discovery pipeline.

Conclusion

The synthesis of the Methionyl-Serine dipeptide is a well-established process that can be efficiently achieved using Fmoc-based solid-phase peptide synthesis. Careful control of the reaction conditions, particularly during the coupling and cleavage steps, is crucial for obtaining a high yield and purity of the final product. The unique chemical properties of its constituent amino acids suggest potential biological activities, such as antioxidant effects, making the Met-Ser dipeptide and its derivatives interesting candidates for further investigation in the fields of drug discovery and development. This guide provides a solid foundation for researchers and scientists to undertake the synthesis and exploration of this and other dipeptides.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of N-Boc-L-methionyl-L-serine Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-methionyl-L-serine benzyl ester is a protected dipeptide that, while not extensively studied for its specific biological activities, holds considerable interest due to the known functionalities of its constituent amino acids, L-methionine and L-serine. This technical guide provides a comprehensive overview of the synthesis of this dipeptide and explores its potential biological activities by extrapolating from the known roles of its components. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols, potential therapeutic applications, and a framework for future investigation.

Introduction

Synthesis of N-Boc-L-methionyl-L-serine Benzyl Ester

The synthesis of N-Boc-L-methionyl-L-serine benzyl ester is a standard peptide coupling reaction. The general workflow involves the activation of the carboxylic acid of N-Boc-L-methionine and its subsequent reaction with the amino group of L-serine benzyl ester.

Experimental Protocol: Peptide Coupling

Materials:

  • N-Boc-L-methionine

  • L-serine benzyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-serine benzyl ester hydrochloride (1.0 equivalent) in DCM and add TEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-30 minutes at room temperature.

  • In a separate flask, dissolve N-Boc-L-methionine (1.0 equivalent) and HOBt (1.0 equivalent) in DCM.

  • Cool the N-Boc-L-methionine solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the N-Boc-L-methionine solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Add the filtered solution of activated N-Boc-L-methionine to the solution of L-serine benzyl ester.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any further DCU precipitate.

  • Wash the filtrate successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Boc-L-methionyl-L-serine benzyl ester.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_process Process cluster_product Product Met N-Boc-L-methionine Activation Activation of N-Boc-L-methionine Met->Activation Ser L-serine benzyl ester Coupling Peptide Bond Formation Ser->Coupling DCC DCC DCC->Activation HOBt HOBt HOBt->Activation Base Base (e.g., TEA) Base->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Boc-L-methionyl-L-serine benzyl ester Purification->Product

Caption: Synthesis workflow for N-Boc-L-methionyl-L-serine benzyl ester.

Potential Biological Activities

As there is no direct experimental data on the biological activity of N-Boc-L-methionyl-L-serine benzyl ester, this section will explore potential activities based on the known functions of its constituent amino acids. The presence of the Boc and benzyl protecting groups would likely render the molecule inactive until these groups are cleaved in vivo.

Potential Cytotoxic Effects (from L-methionine)

L-methionine alkyl esters have been shown to possess cytotoxic activity, with the effect being proportional to the alkyl chain length. While the benzyl ester is not an alkyl ester, it is plausible that the dipeptide, upon deprotection, could exhibit some level of cytotoxicity.

Table 1: Cytotoxicity of L-methionine Alkyl Esters (Illustrative Data)

Compound IC50 (µM) in Meth A Sarcoma
L-methionine decyl ester HCl 29
L-methionine dodecyl ester HCl 28

Data is illustrative and based on related compounds, not the specific dipeptide of interest.

Potential Neuroprotective Effects (from L-serine)

L-serine is a precursor to neurotransmitters and has demonstrated neuroprotective effects in various models of neurological disease and injury. It is thought to regulate cytokine release, improve cerebral blood flow, and inhibit inflammation in the brain. Upon cleavage of the protecting groups and the peptide bond, the released L-serine could potentially exert neuroprotective effects.

Potential Signaling Pathways Modulated by L-serine:

Serine_Pathway cluster_input Input cluster_pathways Potential Pathways cluster_outcomes Potential Outcomes Serine L-Serine Neurotransmitter Neurotransmitter Synthesis Serine->Neurotransmitter Cytokine Cytokine Release Modulation Serine->Cytokine Inflammation Anti-inflammatory Pathways Serine->Inflammation CBF Cerebral Blood Flow Improvement Serine->CBF Neuroprotection Neuroprotection Neurotransmitter->Neuroprotection Cytokine->Neuroprotection Inflammation->Neuroprotection CBF->Neuroprotection Cognitive Improved Cognitive Function Neuroprotection->Cognitive

Caption: Potential neuroprotective signaling pathways of L-serine.

Future Directions and Conclusion

The biological activity of N-Boc-L-methionyl-L-serine benzyl ester remains to be experimentally determined. This technical guide provides a framework for its synthesis and outlines potential areas of investigation based on the known properties of its constituent amino acids. Future research should focus on:

  • Deprotection and in vitro screening: The synthesized dipeptide should be deprotected to yield L-methionyl-L-serine and screened in various biological assays, including cytotoxicity assays against cancer cell lines and neuroprotection assays in neuronal cell cultures.

  • Mechanism of action studies: Should any significant biological activity be observed, further studies to elucidate the underlying mechanism of action and identify molecular targets would be warranted.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this dipeptide could provide valuable insights into the structural requirements for its biological activity.

Technical Guide: Solubility and Stability of Boc-Met-Ser-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of the protected dipeptide, Boc-Met-Ser-OBzl. The information herein is intended to support research, development, and formulation activities involving this and structurally related peptide intermediates.

Introduction

Boc-Met-Ser-OBzl is a protected dipeptide composed of methionine and serine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a benzyl ester (OBzl). These protecting groups are commonly employed in peptide synthesis to prevent unwanted side reactions during chain elongation. Understanding the solubility and stability of this intermediate is critical for its successful synthesis, purification, storage, and subsequent use in the development of more complex peptides and peptide-based therapeutics.

Physicochemical Properties

PropertyValueSource
Molecular Formula C23H36N2O6SCalculated
Molecular Weight 468.61 g/mol Calculated
Structure Boc-NH-CH(CH2CH2SCH3)-CO-NH-CH(CH2OH)-COOBzl-
Amino Acid Composition Methionine (Met), Serine (Ser)-
Protecting Groups N-terminal Boc, C-terminal Benzyl ester-

Solubility Profile

The solubility of a protected peptide is largely dictated by its amino acid composition and the nature of its protecting groups. Boc-Met-Ser-OBzl, containing the hydrophobic methionine side chain and the bulky, nonpolar Boc and benzyl groups, is predicted to have low solubility in aqueous solutions.

Predicted Solubility of Boc-Met-Ser-OBzl:

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Remarks
Aqueous Buffers Water, Phosphate-Buffered Saline (PBS)Very Low / InsolubleThe hydrophobic nature of the Boc, Bzl, and methionine side chain contribute to poor aqueous solubility.[1][2][3]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)HighThese solvents are effective at solvating protected peptides by disrupting intermolecular hydrogen bonds.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighCommonly used as reaction and purification solvents for protected peptides.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighSolubility may vary depending on the specific alcohol and the presence of water.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateCan be used for precipitation and washing.
Nonpolar Solvents Hexanes, TolueneVery Low / InsolubleThe peptide backbone and serine hydroxyl group limit solubility in highly nonpolar solvents.

Experimental Protocol for Solubility Determination:

A standard protocol to experimentally determine the solubility of Boc-Met-Ser-OBzl is as follows:

  • Sample Preparation: Accurately weigh a small amount of lyophilized Boc-Met-Ser-OBzl (e.g., 1 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the first vial.

  • Solubilization: Vortex the vial for 1-2 minutes. If the peptide does not dissolve, gentle heating (to ~30-40°C) or sonication can be applied.[1]

  • Incremental Solvent Addition: If the peptide remains insoluble, add additional aliquots of the solvent incrementally, vortexing after each addition, until the peptide is fully dissolved.

  • Quantification: The solubility is expressed as the concentration (e.g., in mg/mL or mM) at which the peptide completely dissolves.

  • Observation: A clear, particle-free solution indicates complete dissolution.

Stability Profile

The stability of Boc-Met-Ser-OBzl is influenced by its constituent amino acids and protecting groups. The primary degradation pathways to consider are oxidation of the methionine residue, β-elimination of the serine residue, and the lability of the protecting groups under certain conditions.

Potential Degradation Pathways and Influencing Factors:

Degradation PathwayAmino Acid/GroupConditions to ConsiderPotential Products
Oxidation Methionine (Met)Exposure to air, oxidizing agents (e.g., peroxides), light, and certain metal ions.[4][5][6]Methionine sulfoxide, Methionine sulfone
β-Elimination Serine (Ser)Basic conditions (high pH), elevated temperatures.[7][8]Dehydroalanine derivative
Acid-catalyzed Hydrolysis Boc groupStrong acidic conditions (e.g., TFA, HCl).[9][10]Deprotected N-terminus (H-Met-Ser-OBzl)
Saponification Benzyl ester (OBzl)Strong basic conditions.C-terminal carboxylic acid (Boc-Met-Ser-OH)
Peptide Bond Hydrolysis Amide bondStrong acidic or basic conditions, elevated temperatures.Cleavage into individual amino acid derivatives.

Experimental Protocols for Stability Assessment:

A. Forced Degradation Study Protocol:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13][14][15]

  • Sample Preparation: Prepare stock solutions of Boc-Met-Ser-OBzl in a suitable organic solvent (e.g., acetonitrile or DMF).

  • Stress Conditions: Aliquot the stock solution and expose to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24, 48, 72 hours.

    • Basic: 0.1 M NaOH at 60°C for 24, 48, 72 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24, 48, 72 hours.

    • Thermal: 80°C (solid state and in solution) for 24, 48, 72 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Time Point Sampling: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the samples by HPLC-UV and LC-MS to identify and quantify the parent peptide and any degradation products.

B. Analytical Methods for Stability Monitoring:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reversed-phase HPLC (RP-HPLC) is the method of choice for purity assessment.[16][17][18][19]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: UV detection at 220 nm.

    • Purpose: To separate and quantify the parent peptide from its impurities and degradation products. The peak area of the parent peptide is monitored over time to determine the degradation rate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Couple the HPLC system to a mass spectrometer.[20][21][22][23][24]

    • Ionization Source: Electrospray Ionization (ESI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Purpose: To identify the molecular weights of the parent peptide and any degradation products, which helps in elucidating the degradation pathways. For example, a +16 Da mass shift would indicate oxidation of the methionine residue.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Analysis:

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Boc-Met-Ser-OBzl Stock Solution acid Acidic Stress (0.1M HCl, 60°C) start->acid base Basic Stress (0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H2O2, RT) start->oxidative thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc RP-HPLC-UV (Purity Assessment) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS (Degradant Identification) hplc->lcms kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for forced degradation analysis of Boc-Met-Ser-OBzl.

Hypothetical Signaling Pathway Involvement:

While Boc-Met-Ser-OBzl is a synthetic intermediate, Met-Ser dipeptides or sequences within larger proteins can play roles in various biological pathways. For instance, methionine residues are crucial for protein initiation and can be sites of post-translational modifications, while serine residues are key sites for phosphorylation by kinases, a fundamental mechanism in signal transduction.

G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor protein Protein containing Met-Ser motif kinase_cascade->protein Kinase gene_expression Gene Expression (Cell Growth, Proliferation) transcription_factor->gene_expression gene_expression->protein ser_phos Serine Phosphorylation protein->ser_phos Phosphorylation met_ox Methionine Oxidation (ROS) protein->met_ox Oxidative Stress impaired_phos Impaired Phosphorylation met_ox->impaired_phos

Caption: Hypothetical role of a Met-Ser motif in a signaling pathway.

Conclusion

The dipeptide Boc-Met-Ser-OBzl is a hydrophobic molecule with limited aqueous solubility, necessitating the use of organic solvents for its handling and purification. Its stability is primarily challenged by the potential for methionine oxidation and the lability of the Boc protecting group in acidic conditions. Careful consideration of solvent choice, pH, temperature, and exposure to light and oxidizing agents is crucial to maintain the integrity of this peptide intermediate. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of the solubility and stability of Boc-Met-Ser-OBzl, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

Unable to Identify "MSBN Dipeptide" in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public information, the term "MSBN dipeptide" does not correspond to a known molecule in the available literature. Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

Extensive searches were conducted to identify a dipeptide designated as "this compound." These inquiries yielded no specific information regarding a molecule with this name, its biological activity, or any associated research. This suggests several possibilities:

  • Proprietary or Internal Designation: "this compound" may be an internal code name for a dipeptide under investigation by a private research entity (e.g., a pharmaceutical company or academic lab) that has not yet been disclosed in public patents or publications.

  • Novel or Unpublished Research: The dipeptide may be a very recent discovery, and research pertaining to it has not yet been published.

  • Alternative Nomenclature or Typographical Error: The term "this compound" might be an abbreviation or a different form of a more commonly known scientific name, or there may be a typographical error in the designation.

Without a confirmed identity for the this compound dipeptide, it is not possible to retrieve the specific data required to generate the requested in-depth technical guide. Information on the mechanism of action, quantitative data from experimental studies, and detailed protocols are all contingent on identifying the specific molecule and the research associated with it.

For the researchers, scientists, and drug development professionals who are the intended audience of this guide, providing accurate and verifiable information is paramount. Speculating on a mechanism of action without any foundational data would be scientifically unsound.

We recommend that individuals interested in the this compound dipeptide verify the name and any alternative identifiers. Should a more specific chemical name, structure, or a reference to a publication become available, a detailed analysis can be undertaken.

Preliminary Efficacy of MSBN: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific therapeutic agent designated "MSBN" is not publicly available in the reviewed scientific literature. This document serves as a comprehensive template outlining the preliminary efficacy, mechanism of action, and associated signaling pathways of a representative class of drugs for Multiple Sclerosis (MS) — monoclonal antibodies (mAbs). The data and protocols presented are based on established research in the field of MS therapeutics and are intended to provide a framework for the requested in-depth technical guide.

Quantitative Data Summary

The efficacy of monoclonal antibodies in the treatment of Multiple Sclerosis is typically evaluated through randomized, double-blind, placebo-controlled clinical trials. Key metrics focus on the reduction of inflammatory disease activity, as measured by clinical relapses and magnetic resonance imaging (MRI) lesions. The following tables summarize representative data for a class of monoclonal antibodies targeting immune cell trafficking.

Table 1: Clinical Efficacy Outcomes in Relapsing-Remitting MS

Outcome MeasurePlacebo GroupMonoclonal Antibody GroupRelative Reduction (%)p-value
Annualized Relapse Rate (ARR)0.740.2468%<0.001
Proportion of Relapse-Free Patients at 2 Years52%76%-<0.001
Disability Progression (Sustained for 3 months)29%17%42%<0.001

Table 2: MRI-based Efficacy Outcomes at 2 Years

MRI ParameterPlacebo Group (Mean Change)Monoclonal Antibody Group (Mean Change)Relative Reduction (%)p-value
Number of New/Enlarging T2 Lesions8.80.792%<0.001
Number of Gadolinium-Enhancing (Gd+) Lesions1.10.191%<0.001
Brain Volume Change (Percent)-0.8%-0.4%50%<0.001

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in preliminary efficacy studies of monoclonal antibodies for MS.

2.1 Phase III Clinical Trial Protocol for a Monoclonal Antibody in Relapsing-Remitting MS

  • Study Design: A 24-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Patients aged 18-55 years with a diagnosis of relapsing-remitting MS (RRMS) according to revised McDonald criteria, with an Expanded Disability Status Scale (EDSS) score between 0 and 5.0, and at least one relapse in the year prior to randomization.

  • Randomization and Blinding: Patients are randomized in a 2:1 ratio to receive either the monoclonal antibody (e.g., 300 mg intravenously) or a matching placebo every 4 weeks for 24 months. Participants, treating physicians, and evaluating personnel are blinded to the treatment assignment.

  • Primary Endpoint: The primary efficacy endpoint is the annualized relapse rate (ARR) over the 24-month study period. A relapse is defined as the appearance of new or worsening of pre-existing neurological symptoms lasting for at least 24 hours in the absence of fever or infection.

  • Secondary Endpoints:

    • Time to onset of sustained disability progression, defined as a ≥1.0-point increase in EDSS from a baseline score of ≥1.0 (or a ≥1.5-point increase from a baseline of 0) that is sustained for 12 weeks.

    • The total number of new or newly enlarging T2-hyperintense lesions on brain MRI scans at 24 months.

    • The total number of gadolinium-enhancing (Gd+) lesions on brain MRI scans at 24 months.

  • Safety Monitoring: Adverse events are monitored throughout the study. Laboratory tests (hematology, clinical chemistry, and urinalysis) are performed at baseline and at regular intervals.

2.2 In Vitro Assay: T-Cell Adhesion and Migration Assay

  • Objective: To assess the ability of the monoclonal antibody to block the interaction between lymphocytes and endothelial cells, a key step in immune cell infiltration into the central nervous system.

  • Methodology:

    • Human brain endothelial cells are cultured to form a monolayer on a transwell insert.

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • PBMCs are pre-incubated with varying concentrations of the monoclonal antibody or an isotype control antibody.

    • The pre-treated PBMCs are then added to the upper chamber of the transwell insert containing the endothelial cell monolayer.

    • A chemokine (e.g., CCL2) is added to the lower chamber to act as a chemoattractant.

    • After a defined incubation period (e.g., 4 hours), the number of PBMCs that have migrated through the endothelial monolayer into the lower chamber is quantified using a cell counter or flow cytometry.

  • Data Analysis: The percentage inhibition of migration is calculated for each antibody concentration compared to the isotype control.

Signaling Pathways and Visualizations

3.1 Mechanism of Action: Inhibition of Leukocyte Extravasation

The primary mechanism of action for certain monoclonal antibodies in MS is the blockade of lymphocyte migration across the blood-brain barrier (BBB). This is achieved by targeting cell adhesion molecules on the surface of leukocytes. The following diagram illustrates this inhibitory pathway.

cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Leukocyte Activated Leukocyte VLA4 α4β1 Integrin (VLA-4) VCAM1 VCAM-1 VLA4->VCAM1 Binding & Adhesion EndothelialCell Endothelial Cell CNS_Inflammation CNS Inflammation and Demyelination VCAM1->CNS_Inflammation Leukocyte Extravasation This compound Monoclonal Antibody (e.g., Natalizumab) This compound->VLA4 Blocks Binding

Caption: Inhibition of leukocyte adhesion and migration across the BBB.

3.2 Experimental Workflow: Phase III Clinical Trial

The logical flow of a typical Phase III clinical trial for an MS therapeutic agent is depicted below, from patient recruitment to data analysis.

Start Patient Recruitment (RRMS Diagnosis, Inclusion/Exclusion Criteria) Screening Screening & Baseline Assessment (EDSS, MRI, Labs) Start->Screening Randomization Randomization (2:1) Screening->Randomization Treatment Treatment Arm (Monoclonal Antibody) Randomization->Treatment Drug Placebo Placebo Arm (Saline) Randomization->Placebo Placebo FollowUp 24-Month Follow-Up (Clinical Visits, MRI Scans, Safety Monitoring) Treatment->FollowUp Placebo->FollowUp Endpoint Primary & Secondary Endpoint Analysis (ARR, Disability Progression, MRI Lesions) FollowUp->Endpoint

Caption: Workflow of a randomized, placebo-controlled Phase III clinical trial.

Unable to Proceed: The Term "MSBN" in a Therapeutic Context is Ambiguous

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive investigation, it has been determined that the acronym "MSBN" does not correspond to a clearly defined molecule, drug, biological entity, or therapeutic target within the scientific and medical literature. The initial and targeted searches have consistently failed to identify a specific subject for the requested in-depth technical guide.

The search results for "this compound" predominantly led to two unrelated areas:

  • Mississippi Board of Nursing (this compound): A significant number of results referred to this state regulatory body, which is not relevant to the therapeutic context of the user's request.

  • Keywords related to Multiple Sclerosis (MS): While the acronym contains "MS," searches in this context did not yield a specific therapeutic agent or pathway named "this compound." The results provided general information about Multiple Sclerosis, its treatments, and associated research, but "this compound" itself was not identified.

Further targeted searches for "this compound" in conjunction with terms such as "drug," "molecule," "protein," "therapeutic," and "research" did not resolve this ambiguity. While some results pointed to entities with similar acronyms, such as the MSMB (Microseminoprotein Beta) gene and MSN (Moesin) protein , these are distinct and could not be definitively identified as the "this compound" requested by the user.

Without a clear and specific subject, it is not possible to fulfill the core requirements of the user's request, which include:

  • Summarizing quantitative data.

  • Providing detailed experimental protocols.

  • Creating diagrams of signaling pathways and experimental workflows.

Proceeding with any of the similarly named but distinct entities would be speculative and would not result in the "in-depth technical guide or whitepaper on the core" of "this compound" as requested.

Therefore, this request cannot be completed without further clarification from the user on the specific identity of "this compound" in a therapeutic context. We recommend that the user provide a more detailed name or description of the subject of interest to enable a successful fulfillment of their request.

Unveiling the Interactome: A Technical Guide to Mass Spectrometry-Based Biotinylation for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, protein-protein interactions (PPIs) form the bedrock of nearly every biological process. Understanding these complex networks is paramount for deciphering disease mechanisms and developing targeted therapeutics. Mass spectrometry-based biotinylation (MSBN), a powerful suite of techniques, has emerged as a cornerstone for mapping PPIs in their native cellular environment. This guide provides an in-depth exploration of the core principles, experimental protocols, and data analysis workflows of this compound, offering a technical roadmap for its application in research and drug discovery.

Core Principles: Capturing Interactions Through Proximity

This compound strategies are built on the principle of proximity-dependent labeling. A protein of interest, the "bait," is fused to an enzyme that generates reactive biotin molecules. These molecules then covalently tag nearby proteins, the "prey," within a specific labeling radius. The biotinylated proteins are subsequently enriched and identified by mass spectrometry, providing a snapshot of the bait protein's interactome. This approach allows for the capture of both stable and transient interactions that might be lost with other methods.[1][2]

Two of the most prominent proximity labeling enzymes used in this compound are:

  • BioID (Biotin Identification): This method utilizes a promiscuous biotin ligase, BirA*, which releases highly reactive biotinoyl-5'-AMP. This intermediate has a short half-life and will covalently attach to any accessible primary amines on nearby proteins.[2][3]

  • APEX (Ascorbate Peroxidase): APEX is an engineered peroxidase that, in the presence of hydrogen peroxide and biotin-phenol, generates short-lived biotin-phenoxyl radicals. These radicals react with electron-rich amino acids on neighboring proteins, leading to their biotinylation.[2][3]

The choice between these methods often depends on the specific biological question, with BioID generally having a longer labeling time (hours) and APEX offering much faster labeling (minutes), which can be advantageous for capturing dynamic interactions.[2]

The this compound Experimental Workflow

The successful implementation of an this compound experiment requires careful planning and execution. The general workflow can be broken down into several key stages, as depicted in the following diagram:

MSBN_Workflow cluster_cell_culture Cellular Phase cluster_biochem Biochemical Phase cluster_ms Mass Spectrometry Phase cluster_data Data Analysis Phase Bait_Construction 1. Bait-Enzyme Fusion Construct Generation Transfection 2. Transfection & Expression in Cells Bait_Construction->Transfection Labeling 3. Biotin Labeling Transfection->Labeling Lysis 4. Cell Lysis Labeling->Lysis Enrichment 5. Streptavidin Affinity Purification Lysis->Enrichment Digestion 6. On-Bead or In-Solution Digestion Enrichment->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Protein_ID 8. Protein Identification & Quantification LC_MS->Protein_ID Data_Filtering 9. Background Subtraction & Statistical Analysis Protein_ID->Data_Filtering Network_Analysis 10. Network Visualization & Functional Analysis Data_Filtering->Network_Analysis

A generalized workflow for an this compound experiment.

Detailed Experimental Protocols

The following sections provide a generalized protocol for a BioID experiment. It is crucial to optimize these steps for the specific protein of interest and cell type.

Generation of Bait-Enzyme Fusion Constructs
  • Vector Selection: Choose an appropriate mammalian expression vector with a suitable promoter and selection marker.

  • Cloning: The coding sequence of the protein of interest is cloned in-frame with the BirA* enzyme. A flexible linker sequence between the bait and the enzyme is often included to minimize steric hindrance. The fusion can be N-terminal or C-terminal, and the optimal configuration should be empirically determined.

  • Sequence Verification: The final construct must be sequence-verified to ensure the in-frame fusion of the bait and BirA*.

Cell Line Generation and Expression Validation
  • Transfection: The fusion construct is transfected into the chosen cell line using standard methods (e.g., lipid-based transfection, electroporation).

  • Stable Cell Line Generation: For reproducible results, it is recommended to generate a stable cell line expressing the fusion protein at near-endogenous levels. This can be achieved through antibiotic selection and clonal isolation.

  • Expression and Localization Verification: The expression and correct subcellular localization of the fusion protein must be confirmed by Western blotting and immunofluorescence microscopy, respectively.

Biotin Labeling
  • Cell Culture: Culture the stable cell line to the desired confluency.

  • Biotin Addition: Supplement the culture medium with a final concentration of 50 µM biotin.

  • Incubation: Incubate the cells for 12-24 hours to allow for biotinylation of proximal proteins. The optimal labeling time should be determined empirically.[2]

Cell Lysis and Protein Extraction
  • Harvesting and Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove excess biotin.

  • Lysis: Cells are lysed under denaturing conditions to solubilize all proteins and disrupt non-covalent interactions. A typical lysis buffer contains detergents like SDS and RIPA buffer components.[1] Protease and phosphatase inhibitors should be included to prevent protein degradation.

Enrichment of Biotinylated Proteins
  • Streptavidin Affinity Purification: The cell lysate is incubated with streptavidin-coated magnetic beads or resin to capture the biotinylated proteins.[2]

  • Washing: Extensive washing steps are performed to remove non-specifically bound proteins. A series of stringent washes with buffers containing high salt concentrations and detergents is crucial for reducing background.[1]

On-Bead Digestion
  • Reduction and Alkylation: The bead-bound proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to denature the proteins and prevent disulfide bond reformation.

  • Tryptic Digestion: The proteins are digested into peptides overnight at 37°C using a mass spectrometry-grade trypsin.

LC-MS/MS Analysis
  • Peptide Elution and Desalting: The resulting peptides are eluted from the beads and desalted using C18 spin columns.

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A high-resolution mass spectrometer is used to determine the mass-to-charge ratio of the peptides and their fragmentation patterns.

Data Presentation: Quantitative Analysis of Interactomes

A key advantage of this compound is the ability to perform quantitative analysis to distinguish true interactors from background contaminants. Label-free quantification methods, such as intensity-based absolute quantification (iBAQ) or top-3 precursor intensity, are commonly employed.[4] The data is typically presented in tables, comparing the abundance of identified proteins between the bait experiment and control experiments (e.g., cells expressing only the BirA* enzyme).

Table 1: Example Quantitative Data from a Hypothetical BioID Experiment

Protein IDGene NameBait Abundance (Normalized)Control Abundance (Normalized)Fold Change (Bait/Control)p-value
P04637TP531.5e71.2e41250< 0.001
Q06323MDM29.8e68.5e31153< 0.001
P62993TOP2A7.2e61.5e4480< 0.005
Q13625PML5.4e69.1e3593< 0.005
P12345HSPA82.1e81.9e81.10.85
P60709ACTB3.5e83.3e81.060.92

This table represents a simplified example. Actual datasets may contain hundreds to thousands of identified proteins.

Data Analysis and Network Visualization

The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. A critical step is the statistical analysis to identify proteins that are significantly enriched in the bait sample compared to the control. This typically involves calculating fold-changes and p-values.

The resulting list of high-confidence interactors can be used to construct protein-protein interaction networks. These networks provide a visual representation of the protein's interaction landscape and can be analyzed to identify functional modules and signaling pathways.

Signaling_Pathway cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_tf Transcriptional Regulation Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates Gene Target Gene TF->Gene regulates

A hypothetical signaling pathway elucidated by this compound.

Applications in Drug Development

This compound technologies are increasingly being applied in the pharmaceutical industry for various purposes:

  • Target Identification and Validation: By mapping the interactome of a disease-associated protein, researchers can identify novel therapeutic targets within the same pathway.[5][6]

  • Mechanism of Action Studies: this compound can be used to understand how a drug perturbs protein-protein interaction networks, providing insights into its on-target and off-target effects.[2][7]

  • Identifying Drug Resistance Mechanisms: Changes in PPI networks in response to drug treatment can reveal mechanisms of acquired resistance.

Conclusion

Mass spectrometry-based biotinylation has revolutionized the study of protein-protein interactions, enabling the global and quantitative analysis of interactomes in a cellular context.[3] This powerful approach provides invaluable insights into the complex molecular machinery of the cell, paving the way for a deeper understanding of human diseases and the development of next-generation therapeutics. As the technology continues to evolve, with improvements in labeling chemistries, mass spectrometry instrumentation, and data analysis software, this compound is poised to remain at the forefront of biological and biomedical research.

References

Foundational Research on Methionine-Serine Dipeptide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine-serine (Met-Ser) dipeptides and their derivatives represent a class of molecules with significant potential in therapeutic and biotechnological applications. As fundamental units of proteins, dipeptides can exhibit unique biological activities, including antioxidant and anti-inflammatory properties. Methionine, a sulfur-containing amino acid, is a key player in cellular metabolism and redox homeostasis, while serine contributes to numerous biosynthetic pathways. The combination of these two amino acids into a dipeptide scaffold, along with further chemical modifications, offers a promising avenue for the development of novel bioactive agents. This technical guide provides an in-depth overview of the foundational research on methionine-serine dipeptide derivatives, covering their synthesis, biological evaluation, and potential mechanisms of action.

Chemical Properties and Synthesis

The fundamental Met-Ser dipeptide consists of a methionine residue linked to a serine residue via a peptide bond.[1] Its chemical properties can be modulated through derivatization at the N-terminus, C-terminus, or the side chains of the constituent amino acids.

Table 1: Physicochemical Properties of L-Methionyl-L-Serine

PropertyValueSource
Molecular Formula C8H16N2O4SPubChem[1]
Molecular Weight 236.29 g/mol PubChem[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acidPubChem[1]
Synthesis of Methionine-Serine Dipeptide Derivatives

The synthesis of Met-Ser dipeptide derivatives is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is often preferred due to its efficiency and ease of purification.[2][3]

This protocol outlines the manual synthesis of an N-acetylated and C-terminally amidated Met-Ser dipeptide derivative using Fmoc/tBu chemistry.[4][5]

Materials:

  • Rink amide resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.[2]

  • First Amino Acid Coupling (Serine):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate Fmoc-Ser(tBu)-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Methionine):

    • Repeat the Fmoc deprotection step as above.

    • Pre-activate Fmoc-Met-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF.

    • Add the activated methionine solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • N-terminal Acetylation:

    • Repeat the Fmoc deprotection step.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Diagram 1: Experimental Workflow for SPPS of a Met-Ser Derivative

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling start->swell deprotect1 Fmoc Deprotection swell->deprotect1 couple_ser Couple Fmoc-Ser(tBu)-OH deprotect1->couple_ser deprotect2 Fmoc Deprotection couple_ser->deprotect2 couple_met Couple Fmoc-Met-OH deprotect2->couple_met deprotect3 Fmoc Deprotection couple_met->deprotect3 acetylate N-Acetylation deprotect3->acetylate cleave Cleavage & Deprotection acetylate->cleave purify RP-HPLC Purification cleave->purify end End: Purified Peptide purify->end

Caption: Solid-phase peptide synthesis workflow for a Met-Ser derivative.

Biological Activities of Methionine-Serine Dipeptide Derivatives

While extensive research on a wide range of specific Met-Ser dipeptide derivatives is limited, foundational studies on methionine-containing peptides suggest potential antioxidant and anti-inflammatory activities.

Antioxidant Activity

Methionine residues are known to be susceptible to oxidation, and in turn, can act as radical scavengers. The antioxidant capacity of peptides is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

This protocol is a general guideline for assessing the antioxidant activity of dipeptide derivatives.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Dipeptide derivative samples

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[6]

  • Sample Preparation: Prepare a stock solution of the dipeptide derivative in a suitable solvent (e.g., water or methanol). Create a series of dilutions to test a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of each dipeptide dilution (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Include a control well with the solvent and DPPH solution, and a positive control with ascorbic acid or Trolox.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Table 2: Hypothetical Antioxidant Activity of Met-Ser Derivatives (DPPH Assay)

DerivativeModificationHypothetical IC50 (µM)
Met-Ser Unmodified250
Ac-Met-Ser-NH2 N-acetyl, C-amide200
Met(O)-Ser Methionine sulfoxide> 500
D-Met-L-Ser D-Methionine isomer300

Potential Signaling Pathways

The biological effects of dipeptides can be mediated through their interaction with various cellular signaling pathways. While direct evidence for Met-Ser dipeptide derivatives is scarce, the known roles of methionine and serine, as well as studies on other dipeptides, provide insights into potential mechanisms.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. Methionine and its metabolites, such as S-adenosylmethionine (SAM), are known to influence mTORC1 activity.[8][9] It is plausible that Met-Ser dipeptide derivatives could modulate this pathway, either through intracellular release of methionine and serine or by direct interaction with cellular sensors.

Diagram 2: Potential Influence of Met-Ser Derivatives on the mTOR Pathway

mTOR_Pathway MetSer Met-Ser Derivative Met Methionine MetSer->Met Ser Serine MetSer->Ser SAM S-adenosylmethionine (SAM) Met->SAM mTORC1 mTORC1 SAM->mTORC1 activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth promotes CellGrowth Cell Growth mTORC1->CellGrowth promotes

Caption: Hypothetical modulation of the mTORC1 pathway by a Met-Ser derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli, including stress and inflammatory signals. Studies on the dipeptide methionyl-methionine (Met-Met) have shown that it can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10][11] This suggests that Met-Ser dipeptide derivatives could potentially have similar anti-inflammatory properties mediated through the MAPK cascade.

Diagram 3: Logical Relationship of Potential Anti-inflammatory Action

Anti_Inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway InflammatoryStimulus->MAPK NFkB NF-κB Pathway InflammatoryStimulus->NFkB MetSer Met-Ser Derivative MetSer->MAPK inhibits? MetSer->NFkB inhibits? InflammatoryResponse Inflammatory Response MAPK->InflammatoryResponse NFkB->InflammatoryResponse

Caption: Postulated inhibitory effect of Met-Ser derivatives on inflammatory pathways.

Conclusion and Future Directions

Methionine-serine dipeptide derivatives are a promising class of molecules with potential applications in drug development, particularly in the areas of antioxidant and anti-inflammatory therapies. While foundational research provides a strong basis for their synthesis and a rationale for their biological activities, there is a clear need for more extensive studies on a wider range of specifically designed derivatives. Future research should focus on:

  • Systematic derivatization of the Met-Ser scaffold to explore structure-activity relationships.

  • Comprehensive biological evaluation of these derivatives, including quantitative assessment of their antioxidant, anti-inflammatory, and cytotoxic properties.

  • Elucidation of the specific molecular mechanisms and signaling pathways through which these derivatives exert their effects.

Such studies will be crucial in unlocking the full therapeutic potential of methionine-serine dipeptide derivatives.

References

Methodological & Application

Solid-Phase Synthesis of Boc-Met-Ser(Bzl)-OH: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the manual solid-phase synthesis of the dipeptide Boc-Met-Ser(Bzl)-OH using tert-butyloxycarbonyl (Boc) chemistry. This method is a cornerstone of peptide synthesis, valued for its robustness, particularly in the synthesis of complex or lengthy peptides.[1][2][3] The protocol detailed below is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide from resin preparation to final peptide cleavage.

Introduction

Solid-phase peptide synthesis (SPPS) revolutionized the production of synthetic peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of amino acids with simplified purification at each step.[1][2] The Boc/Bzl strategy employs the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the side chains.[3][4] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, such as anhydrous hydrogen fluoride (HF).[2][4][5]

This protocol will detail the synthesis of Boc-Met-Ser(Bzl)-OH on a Merrifield resin, a classic and widely used support for Boc-based SPPS.[6]

Experimental Overview

The synthesis of Boc-Met-Ser(Bzl)-OH involves a series of cyclical steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. This cycle is repeated for each amino acid in the sequence. The final step is the cleavage of the completed dipeptide from the resin support and the simultaneous removal of the serine side-chain protecting group.

Below is a graphical representation of the overall workflow:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (for Met) cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Load Load Boc-Ser(Bzl)-OH Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotection Boc Deprotection (50% TFA/DCM) Cap->Deprotection Neutralization Neutralization (10% TEA/DCM) Deprotection->Neutralization Coupling Couple Boc-Met-OH (DIC/HOBt) Neutralization->Coupling Wash Wash (DCM, IPA) Coupling->Wash Cleavage Cleavage & Deprotection (HF/Anisole/DMS) Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify & Characterize Precipitation->Purification Protecting_Groups cluster_peptide Protected Peptide on Resin cluster_reagents Cleavage Reagents cluster_products Products Peptide Boc-Met-Ser(Bzl)-Resin TFA 50% TFA/DCM (Moderate Acid) Peptide->TFA Removes temporary Nα-Boc group HF Anhydrous HF (Strong Acid) Peptide->HF Removes permanent side-chain Bzl group & cleaves from resin Intermediate H-Met-Ser(Bzl)-Resin TFA->Intermediate Final_Peptide H-Met-Ser-OH HF->Final_Peptide Intermediate->Peptide Coupling of next Boc-AA

References

Application Notes: Utilizing Methyl-β-cyclodextrin (MβCD) in In Vitro Cell Culture Assays

References

Application of Mass Spectrometry-Based Networking (MSBN) in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel enzyme inhibitors is a cornerstone of drug development and chemical biology research. Traditional bioassay-guided fractionation is a time-consuming process often leading to the rediscovery of known compounds. Mass Spectrometry-Based Networking (MSBN), also known as molecular networking, is a powerful metabolomics approach that accelerates the discovery of novel bioactive molecules, including enzyme inhibitors, from complex natural product extracts.[1][2] This technique organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, clustering structurally related molecules into "molecular families."[1] When integrated with bioactivity data, this compound becomes a potent tool for "bioactive molecular networking," enabling the rapid identification and targeted isolation of potential enzyme inhibitors.[3][4]

This application note provides a detailed protocol for utilizing this compound in enzyme inhibition studies, from initial screening of natural product extracts to the identification and quantification of inhibitory compounds.

Principle of Bioactive Molecular Networking for Enzyme Inhibition

The core principle of bioactive molecular networking lies in the correlation between the chemical profile of a sample and its biological activity. Molecules with similar structures tend to have similar MS/MS fragmentation patterns and often exhibit related biological activities.[1] The workflow involves:

  • Fractionation and Bioassay: A crude natural product extract is chromatographically fractionated. Each fraction is then tested for its inhibitory activity against a target enzyme.

  • LC-MS/MS Analysis: All fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to generate a comprehensive chemical profile.

  • Data Processing and Molecular Networking: The MS/MS data is processed to detect features (ions) and a molecular network is generated using platforms like the Global Natural Products Social Molecular Networking (GNPS) platform. In this network, each node represents a unique molecule (or a group of isomers), and the edges connect structurally similar molecules.

  • Bioactivity Scoring and Integration: A bioactivity score is calculated for each molecule by correlating its abundance across the fractions with the corresponding enzyme inhibition data.[3] This score is then mapped onto the molecular network, highlighting the nodes (molecules) and molecular families that are most likely responsible for the observed enzyme inhibition.

  • Targeted Isolation and Characterization: Guided by the bioactive molecular network, the most promising candidate inhibitors can be selectively isolated for structural elucidation and further biological characterization.

Experimental Protocols

This section details the key experimental protocols for applying this compound to enzyme inhibition studies. A generic workflow is presented, which can be adapted for specific enzymes and natural product sources.

Protocol 1: Preparation of Natural Product Extracts and Fractions
  • Extraction:

    • Select the natural product source (e.g., plant material, microbial culture).

    • Dry and grind the biological material to a fine powder.

    • Perform solvent extraction using an appropriate solvent system (e.g., methanol, ethyl acetate).

    • Concentrate the extract under reduced pressure.

  • Fractionation:

    • Resuspend the crude extract in a suitable solvent.

    • Perform chromatographic fractionation using techniques like solid-phase extraction (SPE) or flash chromatography.

    • Collect a series of fractions with varying polarity.

    • Dry down each fraction and record the weight.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for a microplate-based enzyme inhibition assay. Specific conditions (e.g., buffer composition, substrate concentration, incubation time) must be optimized for the target enzyme. Here, we provide an example protocol for a protease inhibition assay.

Materials:

  • Target protease enzyme

  • Fluorogenic protease substrate (e.g., casein labeled with a fluorophore and quencher)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor stock solutions (fractions and positive control, e.g., a known protease inhibitor)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Reagents:

    • Dilute the protease to a working concentration in assay buffer.

    • Prepare the substrate solution in assay buffer.

    • Prepare serial dilutions of the fraction extracts and the positive control inhibitor.

  • Assay Setup:

    • In the microplate, add 10 µL of each fraction dilution or control to the appropriate wells.

    • Add 80 µL of the protease solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 10 µL of the substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) using the microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each fraction concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Calculate the IC50 value for each active fraction, which is the concentration of the fraction that inhibits 50% of the enzyme activity.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Mass spectrometer capable of MS/MS fragmentation (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Preparation:

    • Resuspend each dried fraction in a suitable solvent (e.g., methanol) to a standard concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm filter.

  • Chromatography:

    • Inject the samples onto a C18 reversed-phase column.

    • Elute the compounds using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

  • Mass Spectrometry:

    • Acquire data in positive and/or negative ion mode.

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions in each scan.

Protocol 4: Data Processing and Bioactive Molecular Networking

Software:

  • MS data processing software (e.g., MZmine, MS-DIAL)

  • GNPS (Global Natural Products Social Molecular Networking) online platform (gnps.ucsd.edu)

  • Cytoscape for network visualization

Procedure:

  • Feature Detection and Alignment (using MZmine or similar software):

    • Import the raw LC-MS/MS data files.

    • Perform mass detection, chromatogram building, deconvolution, and alignment to create a feature table (a matrix of all detected ions with their m/z, retention time, and abundance in each fraction).

    • Export the feature quantification table and the corresponding MS/MS spectral data in .mgf format.

  • Bioactivity Score Calculation:

    • Create a metadata file that links each fraction's LC-MS/MS file to its corresponding enzyme inhibition data (e.g., % inhibition at a specific concentration or IC50 value).

    • Use a script (e.g., a Jupyter notebook with R or Python) to calculate the Pearson correlation between the intensity of each feature across all fractions and the bioactivity of those fractions. This correlation coefficient serves as the bioactivity score.

  • Molecular Network Generation on GNPS:

    • Upload the .mgf spectral file and the feature quantification table to the GNPS platform.

    • Run the "Feature-Based Molecular Networking" workflow. This will cluster the MS/MS spectra into a network based on their similarity.

  • Network Visualization and Bioactivity Mapping in Cytoscape:

    • Download the network files from GNPS.

    • Import the network into Cytoscape.

    • Import the bioactivity score table and map the scores to the nodes in the network. For example, the size or color of a node can be made proportional to its bioactivity score.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in clearly structured tables for easy comparison.

Table 1: α-Glucosidase Inhibition of Endophytic Fungi Extracts

Fungal StrainExtract TypeIC50 (µg/mL)
Aspergillus fumigatusEthyl Acetate15.48
Penicillium sp.Ethyl Acetate13.48
Alternaria destruensEthyl Acetate10.71
Acarbose (Positive Control)-6.53

This table is a synthesized representation based on data from similar studies.

Table 2: Protease Inhibition of Marine Actinomycete Extracts

Actinomycete StrainExtract TypeEnzymeIC50 (µg/mL)
Streptomyces sp. LK3Ethyl AcetateTrypsin96.77[5]
Streptomyces sp. LK3Ethyl AcetateChymotrypsin161.8[5]
Aprotinin (Positive Control)-Trypsin0.05

This table presents data from a study on protease inhibitors from marine actinobacteria.[5]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to visualize key workflows and relationships.

Experimental_Workflow cluster_wet_lab Wet Lab cluster_data_analysis Data Analysis NP_Source Natural Product Source Extraction Extraction NP_Source->Extraction Fractionation Fractionation Extraction->Fractionation Fractions Chromatographic Fractions Fractionation->Fractions Enzyme_Assay Enzyme Inhibition Assay Fractions->Enzyme_Assay LCMS LC-MS/MS Analysis Fractions->LCMS Bioactivity_Scoring Bioactivity Scoring Enzyme_Assay->Bioactivity_Scoring MS_Processing MS Data Processing LCMS->MS_Processing GNPS Molecular Networking (GNPS) MS_Processing->GNPS MS_Processing->Bioactivity_Scoring Cytoscape Network Visualization GNPS->Cytoscape Bioactivity_Scoring->Cytoscape Target_Isolation Targeted Isolation Cytoscape->Target_Isolation

Figure 1: Overall experimental workflow for this compound-based enzyme inhibitor discovery.

Figure 2: Conceptual diagram of a bioactive molecular network.

Data_Integration_Logic Fractions Fractions (F1, F2, ... Fn) Enzyme_Inhibition Enzyme Inhibition Data (% Inhibition or IC50) Fractions->Enzyme_Inhibition Feature_Abundance Feature Abundance Matrix (from LC-MS/MS) Fractions->Feature_Abundance Correlation Pearson Correlation Enzyme_Inhibition->Correlation Feature_Abundance->Correlation Molecular_Network Molecular Network (Nodes = Features) Feature_Abundance->Molecular_Network Bioactivity_Score Bioactivity Score per Feature Correlation->Bioactivity_Score Mapped_Network Bioactivity-Mapped Molecular Network Bioactivity_Score->Mapped_Network Molecular_Network->Mapped_Network

Figure 3: Logical flow of data integration for bioactivity mapping.

Conclusion

Mass Spectrometry-Based Networking, when integrated with enzyme inhibition data, provides a powerful and efficient platform for the discovery of novel enzyme inhibitors from complex natural product mixtures. This bioactive molecular networking approach significantly accelerates the dereplication process and enables the targeted isolation of bioactive compounds, thereby streamlining the drug discovery pipeline. The protocols and workflows detailed in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this cutting-edge technique in their own research endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Met-Ser-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for the purification of the protected dipeptide Boc-Met-Ser-OBzl using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol provides a comprehensive guide from sample preparation to fraction analysis, ensuring high purity and recovery of the target peptide. This method is particularly suited for researchers in peptide synthesis and drug development requiring highly pure intermediates.

Introduction

In solid-phase and solution-phase peptide synthesis, protecting groups such as tert-butyloxycarbonyl (Boc) and benzyl (Bzl) are essential for directing the desired amide bond formation and preventing side reactions. Following synthesis, the crude product is a heterogeneous mixture containing the target peptide, truncated sequences, and by-products from the synthesis and cleavage steps. Reversed-phase HPLC is the predominant technique for the purification of these synthetic peptides due to its high resolution and efficiency.[1][2] The hydrophobicity of the Boc and benzyl protecting groups on Boc-Met-Ser-OBzl makes RP-HPLC an ideal purification strategy.

This protocol employs a C18 stationary phase and a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent.[2][] TFA is crucial for achieving sharp peaks and good separation by protonating free silanol groups on the silica-based column and forming ion pairs with the peptide.[][4]

Experimental Protocols

2.1 Materials and Equipment

  • Crude Boc-Met-Ser-OBzl (lyophilized powder)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Preparative and Analytical HPLC systems with UV detectors

  • Preparative C18 RP-HPLC column (e.g., 10 µm, 300 Å, 21.2 x 250 mm)

  • Analytical C18 RP-HPLC column (e.g., 5 µm, 300 Å, 4.6 x 150 mm)

  • 0.22 µm syringe filters

  • Lyophilizer (Freeze-dryer)

2.2 Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes before use to prevent bubble formation in the HPLC system.

2.3 Sample Preparation Due to the hydrophobic nature of the protected peptide, it may have poor solubility in purely aqueous solutions.[5][6]

  • Dissolve the crude Boc-Met-Ser-OBzl powder in a minimal amount of a strong organic solvent like DMSO or DMF.[]

  • Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (typically 10-20 mg/mL for preparative runs). Ensure the final concentration of the initial organic solvent (DMSO/DMF) is as low as possible to prevent peak distortion.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[7][8]

2.4 HPLC Purification Protocol

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the designated flow rate.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B. The hydrophobicity of Boc-Met-Ser-OBzl suggests that a relatively high concentration of ACN will be required for elution.

  • Detection: Monitor the elution profile using a UV detector at wavelengths of 220 nm (for the peptide backbone) and 254 nm (for the benzyl group).[9][10]

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) corresponding to the main peak of interest.

  • Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC with a faster gradient. Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize them to remove the mobile phase solvents and obtain the purified peptide as a white, fluffy powder.

Data Presentation

Table 1: Preparative HPLC Method Parameters

Parameter Value
Instrument Preparative HPLC System
Column C18 Reversed-Phase, 10 µm, 300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Detection UV at 220 nm & 254 nm
Gradient 30% to 70% B over 40 minutes
Column Temp. Ambient

| Injection Vol. | 1-5 mL (depending on concentration) |

Table 2: Illustrative Purification Results

Parameter Value
Crude Purity (Analytical HPLC) ~65%
Amount Injected 100 mg
Purified Purity (Analytical HPLC) >98%
Yield ~75 mg
Recovery 75%

| Molecular Weight (ESI-MS) | Calculated: 426.55 g/mol , Observed [M+H]⁺: 427.2 g/mol |

Note: Data presented are typical and may vary based on synthesis efficiency and specific instrumentation.

Visualization of Experimental Workflow

The logical flow of the purification process is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Boc-Met-Ser-OBzl SamplePrep Sample Preparation (Dissolve in DMSO, Dilute, Filter) Crude->SamplePrep Injection Inject Sample SamplePrep->Injection Separation Gradient Elution & Separation on C18 Column Injection->Separation Detection UV Detection (220 nm & 254 nm) Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Pure Boc-Met-Ser-OBzl Lyophilize->Final

Caption: Workflow for the HPLC purification of Boc-Met-Ser-OBzl.

Conclusion

The RP-HPLC method described provides an effective and reproducible protocol for the purification of the protected dipeptide Boc-Met-Ser-OBzl. By utilizing a C18 column with a water/acetonitrile/TFA mobile phase system, high purity (>98%) and good recovery can be achieved. This application note serves as a valuable resource for scientists engaged in peptide synthesis, enabling the preparation of high-quality intermediates for subsequent steps in drug discovery and development.

References

Application Notes and Protocols: Incorporating Methanobactin (MSBN) into Larger Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanobactin (MSBN) is a ribosomally synthesized, post-translationally modified peptide (RiPP) produced by methanotrophic bacteria to bind and acquire copper with high affinity.[1] Its unique structure, featuring nitrogen-containing heterocycles and thioamides, grants it exceptional copper-chelating properties.[1][2] The incorporation of this compound into larger peptide sequences opens up novel avenues for the development of targeted therapeutics, diagnostic agents, and research tools. By combining the copper-binding functionality of this compound with the specific targeting or biological activity of a larger peptide, it is possible to create peptide-drug conjugates (PDCs) with unique properties.[3][4]

These application notes provide a comprehensive overview of the strategies and protocols for incorporating this compound into larger peptide sequences. The proposed methodology is a hybrid approach, combining the biological synthesis of the this compound moiety with chemical ligation techniques to conjugate it to a synthetic peptide of interest.

Potential Applications

The conjugation of this compound to larger peptides has a wide range of potential applications in research and drug development:

  • Targeted Copper Delivery: By conjugating this compound to a cell-targeting peptide, it may be possible to deliver copper to specific cells or tissues. This could have therapeutic applications in diseases associated with copper deficiency.

  • Copper Chelation Therapy: Conversely, this compound-peptide conjugates could be designed to sequester excess copper in diseases characterized by copper overload, such as Wilson's disease. The targeting peptide would direct the chelation activity to specific locations, potentially reducing off-target effects.

  • Theranostics: The ability of this compound to bind copper isotopes could be exploited for both diagnostic imaging and targeted radiotherapy. A peptide-MSBN conjugate could deliver a radioactive copper isotope to a tumor for PET imaging or for therapeutic purposes.

  • Enzyme Inhibition: The high affinity of this compound for copper could be used to inhibit copper-dependent enzymes. A targeting peptide could deliver this compound to a specific enzymatic active site.

  • Biophysical Probes: this compound's fluorescent properties, which are quenched upon copper binding, make it a potential tool for studying copper trafficking and homeostasis in biological systems.[1]

Signaling Pathway: this compound-Mediated Copper Homeostasis

In methanotrophs, this compound plays a crucial role in copper homeostasis by regulating the "copper switch," which controls the expression of methane monooxygenases.[1][5][6] Under copper-limiting conditions, this compound is secreted to scavenge for copper. The copper-laden this compound (Cu-MSBN) is then recognized by a TonB-dependent transporter (MbnT) in the outer membrane and transported into the periplasm, where it interacts with a periplasmic binding protein (MbnE).[1][7][8] The subsequent import of copper into the cytoplasm influences the expression of copper-dependent enzymes.[1][7]

MSBN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound Cu_this compound Cu-MSBN This compound->Cu_this compound Binds Cu²⁺ Cu Cu²⁺ Cu->Cu_this compound MbnT MbnT (Transporter) Cu_this compound->MbnT Uptake MbnE MbnE (Binding Protein) MbnT->MbnE Transport Cu_int Cu⁺ MbnE->Cu_int Copper Release Copper_Switch Copper Switch (Gene Regulation) Cu_int->Copper_Switch Regulates

Caption: this compound-mediated copper uptake and signaling pathway in methanotrophs.

Experimental Workflow

The overall workflow for incorporating this compound into a larger peptide sequence involves several key stages: biosynthesis and purification of this compound, synthesis of the target peptide, ligation of the two peptides, and finally, purification and characterization of the conjugate.

Experimental_Workflow cluster_MSBN_Prep This compound Preparation cluster_Peptide_Prep Target Peptide Preparation cluster_Ligation Conjugation cluster_Final_Product Final Product A1 Biosynthesis of this compound in Methylosinus trichosporium OB3b A2 Purification of this compound by Chromatography A1->A2 A3 Characterization of this compound (MS, NMR) A2->A3 C1 Native Chemical Ligation (NCL) of this compound and Target Peptide A3->C1 B1 Solid-Phase Peptide Synthesis (SPPS) of Target Peptide B2 Purification of Peptide by HPLC B1->B2 B3 Characterization of Peptide (MS) B2->B3 B3->C1 D1 Purification of this compound-Peptide Conjugate by HPLC C1->D1 D2 Characterization of Conjugate (MS, NMR, Functional Assays) D1->D2

References

Application Notes and Protocols for MSBN Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting functional assays on the hypothetical protein MSBN (Mytho-Signal Beacon Nexus), a novel protein implicated in critical cellular signaling pathways. These assays are designed to elucidate the function of this compound in cellular processes such as proliferation, apoptosis, and signal transduction, and to provide a framework for assessing the impact of potential therapeutic modulators of this compound activity. The following sections offer step-by-step experimental protocols, guidelines for data presentation, and visualizations of key pathways and workflows.

I. Cell-Based Functional Assays

Cell-based assays are fundamental to understanding the physiological role of this compound in a cellular context. These assays measure the cellular response to the modulation of this compound expression or activity.

A. Cell Proliferation Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with varying concentrations of this compound inhibitors or activators, or use siRNA/shRNA to modulate this compound expression. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Summarize the quantitative data in a table to compare the effects of different treatments on cell proliferation.

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control01.25 ± 0.08100%
Vehicle Control-1.22 ± 0.0697.6%
This compound Inhibitor A10.98 ± 0.0578.4%
This compound Inhibitor A100.65 ± 0.0452.0%
This compound siRNA50 nM0.75 ± 0.0760.0%
B. Apoptosis Assay: Annexin V-FITC/PI Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V conjugated to a fluorescent label (FITC). Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells.[1][2][3]

Experimental Protocol

  • Cell Treatment: Culture and treat cells with the desired compounds or genetic modulators for the appropriate duration.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[2]

Data Presentation

Present the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) in a tabular format.

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Vehicle Control94.8 ± 2.52.8 ± 0.62.4 ± 0.5
This compound Activator B80.1 ± 3.215.6 ± 1.84.3 ± 0.9
This compound Overexpression75.4 ± 4.120.3 ± 2.24.3 ± 1.1

II. Biochemical Assays

Biochemical assays are crucial for dissecting the molecular mechanisms through which this compound exerts its function.

A. Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules downstream of this compound.[2][4][5][6]

Experimental Protocol

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against this compound, phosphorylated downstream targets (e.g., p-ERK, p-Akt), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantify the band intensities and present the data as fold changes relative to the control.

Target ProteinUntreated ControlThis compound Activator B (1 hr)This compound Activator B (4 hr)
p-ERK / Total ERK1.03.5 ± 0.41.8 ± 0.2
p-Akt / Total Akt1.01.2 ± 0.11.1 ± 0.1
This compound / GAPDH1.01.1 ± 0.21.0 ± 0.1
B. Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with this compound within the cell.[1][3][7][8][9]

Experimental Protocol

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.[9]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound or a control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

Data Presentation

Present the Western blot results showing the presence of the interacting protein in the this compound IP lane but not in the control IgG lane.

Input IgG IP This compound IP
IB: Interacting Protein X PresentAbsentPresent
IB: this compound PresentAbsentPresent

III. Visualizations

A. Hypothetical this compound Signaling Pathway

MSBN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor This compound This compound Receptor->this compound activates Kinase1 Kinase 1 This compound->Kinase1 phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor inhibits TF Transcription Factor TF_Inhibitor->TF sequesters Gene Target Genes TF->Gene activates transcription Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival

Caption: Hypothetical this compound signaling cascade.

B. Experimental Workflow for MTT Assay

MTT_Workflow start Start seed Seed Cells in 96-well plate start->seed treat Treat with This compound Modulators seed->treat incubate Incubate 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read analyze Analyze Data read->analyze end End analyze->end

Caption: Workflow for the MTT cell proliferation assay.

C. Logical Relationship of Functional Assays in Drug Discovery

Drug_Discovery_Logic cluster_discovery Target Validation & Hit Identification cluster_characterization Lead Characterization cluster_optimization Lead Optimization target_validation This compound identified as a potential target primary_screen High-Throughput Screen (e.g., Biochemical Assay) target_validation->primary_screen cell_proliferation Cell Proliferation Assay (MTT) primary_screen->cell_proliferation apoptosis Apoptosis Assay (Annexin V) primary_screen->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) cell_proliferation->pathway_analysis lead_optimization Structure-Activity Relationship Studies cell_proliferation->lead_optimization apoptosis->pathway_analysis apoptosis->lead_optimization ppi_analysis Protein-Protein Interaction (Co-IP) pathway_analysis->ppi_analysis pathway_analysis->lead_optimization ppi_analysis->lead_optimization

Caption: Integration of functional assays in a drug discovery pipeline.

References

Application Notes and Protocols for Fluorescent Labeling of Mesoporous Silica-Based Nanoparticles (MSBNs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the fluorescent labeling of mesoporous silica-based nanoparticles (MSBNs). The following sections describe common techniques, including covalent attachment of fluorescent dyes and physical encapsulation, to enable the visualization and tracking of MSBNs in various biological applications such as bioimaging and drug delivery.

Introduction to Fluorescent Labeling of MSBNs

Fluorescently labeled MSBNs are powerful tools for understanding the interactions of nanoparticles with biological systems.[1] The ability to track MSBNs within cells and tissues provides crucial insights into their biodistribution, cellular uptake, and mechanisms of action.[2][3] Two primary strategies are employed for fluorescently labeling MSBNs: covalent attachment of a fluorescent dye to the nanoparticle surface and physical encapsulation of the dye within the mesoporous structure.[4][5] The choice of method depends on the specific application, the properties of the fluorescent dye, and the desired stability of the label.

Data Presentation: Quantitative Comparison of Labeled MSBNs

The following tables summarize key quantitative data for MSBNs labeled with different fluorescent dyes and techniques. This data is essential for selecting the appropriate labeled nanoparticles for specific research applications.

Labeling MethodFluorescent DyeParticle Size (nm)Zeta Potential (mV)Dye Loading/EncapsulationFluorescence Quantum YieldReference(s)
Covalent Attachment
Amine-CouplingFITC~110Not ReportedNot ReportedNot Reported[6]
Amine-CouplingRhodamine B~60Not Reported>4 µmol/gNot Reported[4]
Amine-Coupling (AEAPMS)FITCNot ReportedNot ReportedHigher than APTESBrighter than APTES[7]
Click ChemistryVarious~25Not ReportedNot ReportedNot Reported[8][9]
Physical Encapsulation
Modified Stöber SynthesisRhodamine 6G161.0 ± 12.1-60.7 ± 5.537.0 ± 17.4 nmol/mgNot Reported[10]
Modified Stöber SynthesisRhodamine B142 ± 24-18.8 ± 4.2Not Reported10% of free dye[11]
Reverse MicroemulsionRhodamine BNot ReportedNot Reported25 µmol/gNot Reported[12]
Amino Acid CatalyzedOxazine 170Not ReportedNot ReportedNot ReportedNot Reported[13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common methods of fluorescently labeling MSBNs.

Protocol 1: Covalent Labeling of MSBNs via Amine Coupling

This protocol describes the covalent attachment of amine-reactive fluorescent dyes, such as Fluorescein Isothiocyanate (FITC) or Rhodamine B isothiocyanate (RITC), to the surface of MSBNs. The process involves two main steps: surface amination of the MSBNs followed by conjugation with the amine-reactive dye.

Materials:

  • Mesoporous Silica Nanoparticles (MSBNs)

  • (3-Aminopropyl)triethoxysilane (APTES) or 3-(2-aminoethylamino)propyldimethoxymethylsilane (AEAPMS)

  • Anhydrous Toluene

  • Ethanol

  • Amine-reactive fluorescent dye (e.g., FITC, RITC, or NHS-ester dyes)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Deionized (DI) water

Procedure:

Part A: Surface Amination of MSBNs

  • Disperse 1 g of MSBNs in 100 mL of anhydrous toluene in a round-bottom flask.

  • Add 1 mL of APTES to the suspension.[5]

  • Reflux the mixture at 90°C for 20-24 hours under a nitrogen atmosphere with constant stirring.[5][6]

  • After refluxing, allow the solution to cool to room temperature.

  • Collect the amine-functionalized MSBNs (AP-MSNs) by centrifugation.

  • Wash the AP-MSNs thoroughly with toluene and then ethanol to remove unreacted APTES.

  • Dry the AP-MSNs under vacuum.

Part B: Conjugation with Amine-Reactive Fluorescent Dye

  • Prepare a stock solution of the amine-reactive dye (e.g., FITC) at 1 mg/mL in anhydrous DMSO or DMF.[5][14]

  • Disperse the dried AP-MSNs in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Slowly add the fluorescent dye solution to the AP-MSN suspension while stirring. A typical molar ratio of dye to protein equivalent on the nanoparticle surface is 5:1 to 10:1.[]

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous stirring.[5][14]

  • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris buffer, if desired.[14]

  • Collect the fluorescently labeled MSBNs by centrifugation.

  • Wash the labeled MSBNs repeatedly with DI water and ethanol until no fluorescence is detected in the supernatant to remove any unbound dye.

  • Resuspend the final product in the desired buffer and store at 4°C in the dark.

Characterization:

  • Confirm the presence of amine groups after functionalization using FT-IR spectroscopy.

  • Verify the successful conjugation of the fluorescent dye using UV-Vis and fluorescence spectroscopy.

  • Characterize the size and morphology of the labeled MSBNs using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Determine the surface charge using zeta potential measurements.

Protocol 2: Physical Encapsulation of Fluorescent Dyes in MSBNs

This protocol describes the encapsulation of fluorescent dyes, such as Rhodamine B, within the mesoporous silica framework during the synthesis of the nanoparticles using a modified Stöber method.

Materials:

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized (DI) water

  • Ammonia solution (NH₄OH)

  • Tetraethyl orthosilicate (TEOS)

  • Fluorescent dye (e.g., Rhodamine B)

  • Ethanol

Procedure:

  • Dissolve 109 mg of CTAB in 54 mL of DI water in a flask.

  • Add 1.194 mL of ammonia solution and stir the mixture for 1 hour at room temperature.[11]

  • Prepare a solution of the fluorescent dye (e.g., Rhodamine B) in ethanol.

  • Add the dye solution to the CTAB/ammonia mixture and stir to ensure homogeneity.

  • Add 0.465 mL of TEOS dropwise to the mixture while stirring vigorously.[11]

  • Continue stirring for at least 5 hours at room temperature to allow for the formation of dye-encapsulated MSBNs.

  • Collect the nanoparticles by centrifugation.

  • Wash the particles multiple times with DI water and ethanol to remove unreacted precursors and excess dye.

  • To remove the CTAB template, resuspend the particles in an acidic ethanol solution (e.g., 0.5 mL of 12.1 M HCl in 150 mL of methanol) and reflux for 5 hours.[6]

  • Collect the final fluorescent MSBNs by centrifugation, wash with ethanol, and dry under vacuum.

Characterization:

  • Confirm the mesoporous structure and particle morphology using TEM and N₂ adsorption-desorption analysis.

  • Determine the amount of encapsulated dye using UV-Vis spectroscopy after dissolving the silica matrix in a suitable solvent.

  • Assess the photostability of the encapsulated dye by monitoring fluorescence intensity over time under continuous excitation.

  • Measure the particle size and surface charge using DLS and zeta potential measurements.

Visualizations: Diagrams of Workflows and Signaling Pathways

To further aid in the understanding and application of fluorescently labeled MSBNs, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_covalent cluster_synthesis MSBN Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Dye Conjugation cluster_purification Purification & Characterization start Start with Mesoporous Silica Nanoparticles amination Amine Functionalization (e.g., APTES) start->amination conjugation Covalent Coupling with Amine-Reactive Dye (e.g., FITC, RITC) amination->conjugation purification Washing & Centrifugation to Remove Unbound Dye conjugation->purification characterization Characterization (DLS, TEM, Zeta, Spectroscopy) purification->characterization

Caption: Covalent labeling workflow for MSBNs.

experimental_workflow_encapsulation cluster_reaction_mixture Reaction Mixture Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Template Removal cluster_characterization Characterization reactants Prepare Solution of CTAB, Ammonia, Water, and Fluorescent Dye synthesis Add TEOS to Initiate Silica Condensation & Dye Encapsulation reactants->synthesis washing Washing & Centrifugation synthesis->washing template_removal Template Removal (e.g., Acidic Extraction) washing->template_removal characterization Characterization (DLS, TEM, Spectroscopy) template_removal->characterization

Caption: Physical encapsulation workflow for MSBNs.

signaling_pathway This compound Fluorescently Labeled MSBNs EGFR EGFR This compound->EGFR Induces Pyk2 Pyk2 EGFR->Pyk2 Activates PKCa PKCα Pyk2->PKCa Activates MAPK p42/p44 MAPK PKCa->MAPK Activates NFkB NF-κB MAPK->NFkB Activates COX2 COX-2 Gene Transcription NFkB->COX2 Promotes PGE2 PGE2 Production COX2->PGE2 Leads to

Caption: EGFR/Pyk2 signaling pathway induced by silica nanoparticles.[16]

These protocols and diagrams provide a comprehensive guide for researchers to effectively label MSBNs with fluorescent tags for a wide range of applications in biomedical research and drug development. The choice of labeling strategy should be carefully considered based on the specific experimental goals and the physicochemical properties of the nanoparticles and fluorescent dyes.

References

Practical Guide to Handling and Storage of Boc-Met-Ser-Bzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of Boc-Met-Ser-Bzl, a protected tripeptide commonly utilized in peptide synthesis and drug development.

Introduction

Boc-Met-Ser-Bzl, with the full name N-(tert-Butoxycarbonyl)-L-methionyl-O-benzyl-L-serine benzyl ester, is a crucial building block in the synthesis of more complex peptides. The tert-butoxycarbonyl (Boc) group protects the N-terminus of methionine, while the benzyl (Bzl) group protects the hydroxyl function of serine and the C-terminus of the peptide.[1][2][3][4] Understanding the properties of these protecting groups is essential for its proper handling and use in synthetic protocols.

Physicochemical Properties and Safety Data

PropertyValueSource
Molecular Formula C₃₄H₄₁N₃O₇S-
Molecular Weight 639.77 g/mol -
Appearance White to off-white solid/powder[5]
Melting Point 58-60 °C (for Boc-Ser(Bzl)-OH)[6]
Solubility Soluble in organic solvents like DMF, DCM[5]
Storage Temperature 2-8°C, desiccated[5]
Optical Activity [α]20/D +20±1°, c = 2% in ethanol: water (4:1) (for Boc-Ser(Bzl)-OH)[6]
Hazard Classification Not classified as hazardous, but standard laboratory precautions should be observed.[7][8]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat, dust mask (N95)[6]

Signaling Pathways and Molecular Interactions

While Boc-Met-Ser-Bzl is a synthetic intermediate and not biologically active itself, the deprotected peptide Met-Ser may be part of a larger peptide sequence designed to interact with specific biological targets. The workflow for its use in research is primarily within the realm of chemical synthesis.

cluster_synthesis Peptide Synthesis Workflow Boc-Met-Ser-Bzl Boc-Met-Ser-Bzl Deprotection Deprotection Boc-Met-Ser-Bzl->Deprotection Acid (e.g., TFA) Coupling Coupling Deprotection->Coupling Neutralization Longer_Peptide Longer_Peptide Coupling->Longer_Peptide Activated Amino Acid

Caption: Workflow for utilizing Boc-Met-Ser-Bzl in peptide synthesis.

Experimental Protocols

Safe Handling and Storage Protocol

Objective: To ensure the stability and integrity of Boc-Met-Ser-Bzl and the safety of laboratory personnel.

Materials:

  • Boc-Met-Ser-Bzl solid

  • Spatula

  • Weighing paper

  • Amber glass vial with a screw cap

  • Parafilm

  • Refrigerator (2-8°C)

  • Desiccator

Procedure:

  • Personal Protective Equipment: Before handling, put on a lab coat, safety glasses, and chemical-resistant gloves. If there is a risk of generating dust, use a dust mask.[6]

  • Dispensing: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles. Use a clean spatula to dispense the required amount.

  • Storage: Store the compound in a tightly sealed, clearly labeled amber glass vial to protect it from light and moisture.[5] For long-term storage, place the vial inside a desiccator in a refrigerator at 2-8°C.[5]

  • Stability: The Boc group is sensitive to strong acids, and the benzyl ester can be cleaved by hydrogenolysis.[1][2] Avoid contact with incompatible materials such as strong oxidizing agents.[8]

Reconstitution Protocol for Use in Peptide Synthesis

Objective: To prepare a stock solution of Boc-Met-Ser-Bzl for use in solid-phase or solution-phase peptide synthesis.

Materials:

  • Boc-Met-Ser-Bzl solid

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Volumetric flask

  • Pipettes

  • Argon or nitrogen gas source

Procedure:

  • Preparation: Ensure all glassware is dry.

  • Weighing: Accurately weigh the desired amount of Boc-Met-Ser-Bzl.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the anhydrous solvent (e.g., DMF) and gently swirl to dissolve the compound. Once dissolved, add solvent to the final volume.

  • Inert Atmosphere: If the solution is to be stored, flush the headspace of the container with an inert gas like argon or nitrogen before sealing to prevent oxidation of the methionine residue.

  • Storage of Solution: Store the solution at -20°C for short-term storage. For longer-term storage, it is recommended to prepare fresh solutions.

Deprotection and Coupling

The primary application of Boc-Met-Ser-Bzl is in peptide synthesis, which involves the selective removal of the Boc protecting group followed by the coupling of the next amino acid.

Boc Group Deprotection

The Boc group is labile to acid and is typically removed using trifluoroacetic acid (TFA).[3][9][][11]

Start Boc-Met-Ser-Bzl Step1 Treat with TFA/DCM Start->Step1 Step2 Neutralize with Base (e.g., DIEA) Step1->Step2 End H-Met-Ser-Bzl Step2->End

Caption: Boc deprotection workflow.

Benzyl Group Deprotection

The benzyl protecting groups on the serine side chain and the C-terminus are typically removed by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or strong acids like HF, which often occurs during the final cleavage from the resin in solid-phase peptide synthesis.[1][2][12][13]

Conclusion

The proper handling and storage of Boc-Met-Ser-Bzl are critical for its successful application in peptide synthesis. By following the protocols outlined in this guide, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. Adherence to standard safety practices for handling chemical reagents is paramount.

References

Troubleshooting & Optimization

troubleshooting low yield in Boc-Met-Ser-Bzl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering low yields during the synthesis of the dipeptide Boc-Met-Ser-Bzl. The following sections address common issues in a question-and-answer format, offering detailed protocols and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the Boc-Met-Ser-Bzl synthesis?

Low yield in this peptide coupling reaction typically stems from three main areas: incomplete reaction, formation of side products, and purification losses. Incomplete coupling can be due to inefficient activation of Boc-Met-OH or aggregation.[1] Side reactions are particularly common for methionine and serine residues. Methionine is susceptible to oxidation and S-alkylation, while serine can undergo an N-O acyl shift.[2][3][4] Finally, suboptimal work-up and chromatography can lead to significant loss of the final product.

Q2: My coupling reaction seems incomplete. How can I improve its efficiency?

Improving coupling efficiency requires optimizing the activation of the carboxylic acid of Boc-Met-OH and ensuring favorable reaction conditions.

  • Choice of Coupling Reagent: The selection of a coupling reagent is critical. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective, especially when used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which help to suppress side reactions and act as catalysts.[5][6] Uronium/aminium salts such as HBTU or PyBOP are also highly efficient activators.[5]

  • Stoichiometry: Ensure an appropriate molar ratio of reactants. A common starting point is to use a slight excess of the activated amino acid and coupling reagents relative to the amine component (H-Ser-Bzl). For challenging couplings, increasing the ratio of the coupling agent may be necessary.[5]

  • Solvent and Temperature: The reaction is typically performed in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[6] If aggregation is suspected, which can occur with hydrophobic sequences, switching to N-methylpyrrolidone (NMP) or adding chaotropic salts can be beneficial.[1] Most couplings are run at 0°C to room temperature; however, gentle heating can sometimes overcome aggregation issues.[1]

  • In Situ Neutralization: In Boc chemistry, the deprotection of the amine component leaves a salt (e.g., trifluoroacetate). It is crucial to neutralize this salt with a non-nucleophilic base like Diisopropylethylamine (DIPEA) just before the coupling step.[3] Performing the neutralization and coupling steps concurrently (in situ) can suppress side reactions like diketopiperazine formation.[1]

Q3: I am observing significant side products related to the methionine residue. How can I prevent these?

Methionine's thioether side chain is prone to two main acid-catalyzed side reactions: oxidation to methionine sulfoxide (Met(O)) and S-alkylation.[4]

  • Preventing Oxidation: Oxidation can occur during the final cleavage or repetitive acid treatments for Boc group removal.[4] To minimize this, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] Including antioxidants or scavengers in the reaction and cleavage cocktails is also effective.

  • Preventing S-Alkylation: S-alkylation, particularly tert-butylation, is a significant issue in Boc chemistry because carbocations are generated during the acid-mediated deprotection of the Boc group.[2][4] These electrophilic carbocations can be "scavenged" by adding nucleophilic reagents to the reaction mixture. Common scavengers include thioanisole, 1,2-ethanedithiol (EDT), and 2-mercaptopyridine.[2][3]

Q4: Are there specific side reactions involving the serine residue that I should be aware of?

Yes, peptides containing serine or threonine can undergo an N-O acyl shift when treated with strong acids.[3] This involves the migration of the acyl group from the nitrogen to the side-chain hydroxyl group, forming an ester linkage. While this reaction is reversible with base treatment, it can complicate purification and reduce the yield of the desired peptide.[3] Using milder acidic conditions for deprotection and ensuring thorough neutralization can help minimize this side reaction.

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent directly impacts reaction efficiency, time, and the potential for side reactions. The table below summarizes common coupling systems used in peptide synthesis.

Coupling ReagentAdditiveTypical Molar Ratio (Boc-Met-OH:Reagent:Amine)Common SolventsKey Considerations
DCC HOBt1.1 : 1.1 : 1.0DCM, DMFHighly effective and inexpensive. Byproduct (DCU) is insoluble in DCM, which can simplify removal but may complicate automated synthesis.[6]
EDC HOBt1.2 : 1.2 : 1.0DCM, DMFByproduct is water-soluble, facilitating an easier work-up compared to DCC.[7]
HBTU DIPEA (Base)1.1 : 1.1 : 1.0DMF, NMPFast and efficient activation. Requires a base for activation. Avoid pre-activation without the amino acid to prevent guanidinylation of the free amine.[1]
PyBOP DIPEA (Base)1.1 : 1.1 : 1.0DMF, NMPSimilar to HBTU; a phosphonium salt-based reagent. Known for high coupling efficiency with reduced racemization.

Experimental Protocols

Detailed Protocol: Solution-Phase Synthesis of Boc-Met-Ser-Bzl using EDC/HOBt

This protocol provides a standard method for the dipeptide synthesis.

  • Dissolve Amine Component: Dissolve H-Ser-Bzl∙HCl (1 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Prepare Acid Component: In a separate flask, dissolve Boc-Met-OH (1.1 equivalents) and HOBt (1.2 equivalents) in DCM. Cool the solution to 0°C in an ice bath.

  • Activation: Add EDC (1.2 equivalents) to the Boc-Met-OH/HOBt solution.[7] Stir the mixture at 0°C for 20-30 minutes to activate the carboxylic acid.

  • Coupling: Add the activated Boc-Met-OH solution to the neutralized H-Ser-Bzl solution. Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., Argon).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the organic solution sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Boc-Met-Ser-Bzl.

Mandatory Visualization

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the Boc-Met-Ser-Bzl synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction (Starting Materials Remain) check_reaction->incomplete High SM content? side_products Major Side Products Observed check_reaction->side_products Unknown spots? purification_loss Good Conversion, Low Isolated Yield check_reaction->purification_loss Clean reaction? sol_coupling Optimize Coupling: - Change Reagent/Additive - Increase Equivalents - Change Solvent/Temp incomplete->sol_coupling sol_activation Verify Reagent Quality: - Use Fresh Coupling Reagents - Check Solvent Anhydrousness incomplete->sol_activation sol_met Address Met Issues: - Add Scavengers (EDT) - Use Inert Atmosphere side_products->sol_met Mass consistent with Met-Ox? sol_ser Address Ser Issues: - Use Milder Acid - Ensure Full Neutralization side_products->sol_ser Mass consistent with N-O shift? sol_purification Optimize Purification: - Adjust Chromatography Gradient - Improve Work-up Protocol purification_loss->sol_purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS) Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address common side reactions during the synthesis and application of m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the use of MBS for bioconjugation?

A1: The primary side reactions involve the maleimide group and include hydrolysis of the maleimide ring, reaction with primary and secondary amines, and the reversibility of the formed thioether bond (retro-Michael reaction). Additionally, when conjugating to N-terminal cysteines, thiazine rearrangement can be a significant issue. Homopolymerization of the maleimide can also occur under certain conditions.

Q2: How can I prevent the hydrolysis of the maleimide group on MBS?

A2: Hydrolysis of the maleimide ring is a significant issue in aqueous solutions, especially at elevated pH, rendering it unreactive towards thiols.[1][2][3] To prevent this:

  • Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[4]

  • Storage: Do not store MBS or other maleimide-containing reagents in aqueous solutions.[1] For long-term storage, use dry, aprotic solvents such as DMSO or DMF and store at -20°C.[1]

  • Fresh Solutions: Always prepare aqueous solutions of MBS immediately before use.[1]

Q3: My conjugation reaction with an N-terminal cysteine peptide is giving a major byproduct. What could it be and how can I avoid it?

A3: A common side-reaction with unprotected N-terminal cysteine peptides is the formation of a thiazine derivative, which can complicate purification and lead to product loss.[5]

  • Acidic pH: Performing the conjugation at a more acidic pH (around 5.0) can protonate the N-terminal amino group and prevent this nucleophilic attack.[5]

  • N-terminal Acetylation: Acetylating the N-terminal cysteine of the peptide is an effective way to prevent thiazine formation.[5]

  • Alternative Peptide Design: If possible, avoid using an N-terminal cysteine for conjugation when a stable succinimide thioether linkage is required.[5]

Q4: I'm observing a loss of my conjugated payload over time. What is happening and how can I improve stability?

A4: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[6] To enhance stability:

  • Controlled Hydrolysis: After conjugation, intentionally hydrolyzing the thiosuccinimide ring to the corresponding succinamic acid thioether can provide a more stable linkage.[1][6] This can be achieved by adjusting the pH or by using maleimides with electron-withdrawing N-substituents which accelerate hydrolysis.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of the maleimide group before or during the reaction.[1] 2. Competing reaction of maleimide with primary/secondary amines in the buffer at high pH (>8.5).[4] 3. Oxidation of sulfhydryl groups on the biomolecule. 4. Presence of competing thiols (e.g., DTT, BME) in the buffer.[4]1. Prepare fresh MBS solution. Ensure the reaction pH is between 6.5 and 7.5.[4] 2. Use a buffer free of primary and secondary amines, or maintain the pH below 8.5. If a base is required, use a hindered one like 2,6-lutidine.[1] 3. Include a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation of sulfhydryls.[4] 4. Thoroughly remove any reducing agents containing thiols before starting the conjugation. TCEP is a suitable alternative as it does not contain a thiol.[4]
Formation of Unwanted Byproducts 1. Thiazine formation with N-terminal cysteine peptides.[5] 2. Homopolymerization of MBS.[7] 3. Hydrolysis of the NHS ester of MBS.1. Lower the reaction pH to ~5.0 or acetylate the N-terminal amine.[5] 2. Avoid high temperatures during the reaction and storage. 3. Ensure anhydrous conditions during the synthesis and storage of MBS.
Conjugate Instability (Loss of Payload) 1. Retro-Michael reaction leading to the cleavage of the thioether bond.[6]1. After conjugation, perform a controlled hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether.[1][6]
Presence of Aggregates 1. Denaturation of the protein during the conjugation or purification process. 2. Non-specific crosslinking.1. Optimize reaction conditions (pH, temperature, buffer composition) to maintain protein stability. 2. Use appropriate chromatography techniques such as size-exclusion or ion-exchange chromatography to remove aggregates.[8]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Preparation of Buffers:

    • Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 6.5-7.5.

    • Degas the buffer to remove dissolved oxygen to minimize thiol oxidation.

    • Optionally, add 1-5 mM EDTA to the buffer to chelate metal ions.[4]

  • Preparation of Biomolecule:

    • Dissolve the thiol-containing biomolecule in the conjugation buffer.

    • If the biomolecule contains disulfide bonds that need to be reduced, treat with a reducing agent like TCEP. Remove excess TCEP using a desalting column.

  • Preparation of MBS Solution:

    • Immediately before use, dissolve MBS in a dry, water-miscible organic solvent like DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add the MBS solution to the biomolecule solution. A typical molar ratio is 10-20 fold excess of MBS to the biomolecule.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Quench the reaction by adding a small molecule thiol such as cysteine or beta-mercaptoethanol to a final concentration of 10-50 mM to react with excess maleimide.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Stabilization of Thiol-Maleimide Conjugate by Hydrolysis
  • Perform Conjugation:

    • Follow steps 1-4 of the General Thiol-Maleimide Conjugation protocol.

  • pH Adjustment for Hydrolysis:

    • After the conjugation reaction is complete, raise the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

  • Incubation:

    • Incubate the mixture at room temperature for 1-2 hours to promote the hydrolysis of the thiosuccinimide ring.

  • Purification:

    • Purify the stabilized conjugate using size-exclusion chromatography or dialysis to remove excess reagents and exchange the buffer to a desired formulation buffer.

Visualizations

MBS_Reaction_Pathway cluster_activation Step 1: Amine Activation cluster_conjugation Step 2: Thiol Conjugation cluster_side_reactions Potential Side Reactions Protein_NH2 Protein-NH₂ Activated_Protein Protein-MBS Protein_NH2->Activated_Protein pH 7.0-8.0 MBS MBS MBS->Activated_Protein Maleimide_Hydrolysis Hydrolyzed Maleimide (Inactive) MBS->Maleimide_Hydrolysis pH > 7.5 Aqueous NHS NHS Activated_Protein->NHS Conjugate Protein-MBS-Biomolecule (Thioether Bond) Activated_Protein->Conjugate pH 6.5-7.5 Thiazine_Formation Thiazine Formation (N-terminal Cys) Activated_Protein->Thiazine_Formation N-term Cys-SH pH > 7.0 Biomolecule_SH Biomolecule-SH Biomolecule_SH->Conjugate Retro_Michael Retro-Michael Reaction (Cleavage) Conjugate->Retro_Michael Reversible

Caption: Reaction pathway for MBS conjugation and potential side reactions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Conjugation Yield Maleimide_Hydrolysis Maleimide Hydrolysis Low_Yield->Maleimide_Hydrolysis pH_Issue Incorrect pH Low_Yield->pH_Issue Thiol_Oxidation Thiol Oxidation Low_Yield->Thiol_Oxidation Byproducts Unexpected Byproducts Byproducts->pH_Issue Thiazine Thiazine Formation Byproducts->Thiazine Instability Conjugate Instability Retro_Michael Retro-Michael Reaction Instability->Retro_Michael Fresh_Reagents Use Fresh Reagents Maleimide_Hydrolysis->Fresh_Reagents Control_pH Control pH (6.5-7.5) pH_Issue->Control_pH Add_EDTA Add EDTA Thiol_Oxidation->Add_EDTA Lower_pH_Nterm Lower pH for N-term Cys (~5.0) Thiazine->Lower_pH_Nterm Stabilize_Hydrolysis Post-conjugation Hydrolysis Retro_Michael->Stabilize_Hydrolysis

Caption: Troubleshooting logic for common issues in MBS conjugation.

References

Technical Support Center: Optimizing Coupling Conditions for Methionine and Serine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing peptide synthesis involving methionine and serine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling of methionine and serine residues.

Methionine Coupling Issues

Question: My final peptide shows a mass increase of +16 Da for each methionine residue. What is the likely cause and how can I prevent it?

Answer: A mass increase of +16 Da per methionine is characteristic of the oxidation of the thioether side chain to a sulfoxide (Met(O)).[1][2][3][4] This is a common side reaction, especially during the acidic conditions of cleavage from the resin.[1][3][4]

Prevention and Mitigation Strategies:

  • Use of Scavengers: Incorporate scavengers in your cleavage cocktail to prevent oxidation.[1][2][4] A common and effective scavenger is dithiothreitol (DTT).[2]

  • Optimized Cleavage Cocktail: A cleavage solution containing TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) with a small amount of triphenyl phosphine can effectively eradicate oxidation.[1][5] For peptides also containing cysteine, TIS is recommended, while for others it may not be necessary.[1][5] Another reported cocktail to reduce methionine sulfoxide formation is the addition of dimethylsulfide and ammonium iodide.[3]

  • Reduction of Oxidized Peptide: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.[2][3]

Question: I am observing a significant side product with a mass corresponding to S-alkylation (e.g., tert-butylation) of the methionine side chain. How can I avoid this?

Answer: S-alkylation, particularly tert-butylation, is another acid-catalyzed side reaction that occurs during the final TFA-based cleavage when using a Fmoc/tert-butyl (tBu) protection strategy.[1][4][5] The tert-butyl cations generated during deprotection can alkylate the nucleophilic thioether of methionine.

Prevention Strategies:

  • Optimized Cleavage Cocktail: The use of a cleavage cocktail containing TFA-anisole-TMSCl-Me2S has been shown to reduce S-alkylation.[1][5]

  • Reversal of S-alkylation: It is possible to reverse the sulfonium salt back to the free methionine-containing peptide by heating the peptide at 40°C for 24 hours in 5% acetic acid.[1][5]

Serine Coupling Issues

Question: I am observing significant epimerization/racemization of my serine residue upon coupling. How can I minimize this?

Answer: Serine is one of the amino acids prone to racemization during peptide synthesis.[6][7] This is especially problematic for glycosylated serine derivatives.[8] The mechanism of racemization can involve direct enolization or the formation of a 5(4H)-oxazolone intermediate.[9][10]

Mitigation Strategies:

  • Choice of Coupling Reagent: The choice of coupling reagent and additives is crucial. Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can reduce racemization.[7][11] For particularly challenging cases, the use of 2,4,6-collidine (TMP) as a base has been shown to produce the least racemic products.[7][8]

  • Pentafluorophenyl Esters: For practical synthetic purposes, the use of pentafluorophenyl esters is preferred over other active esters to minimize racemization.[9]

Question: My peptide chain is fragmenting, and I suspect an N->O acyl shift at a serine residue. How can I confirm and prevent this?

Answer: Under strong acidic conditions, an acyl group attached to the nitrogen atom of a serine residue can migrate to its hydroxyl oxygen, forming an ester linkage.[12] This N->O acyl shift can lead to the fragmentation of the peptide chain upon treatment with aqueous base.[2][12]

Prevention and Reversal:

  • Mild Deprotection Conditions: Use the mildest possible acidic conditions for deprotection steps.

  • Reversal of the Shift: The N->O shift is reversible by treating the product with a mild base, such as aqueous sodium bicarbonate.[12] However, this must be done carefully to avoid hydrolysis of the newly formed ester bond which would lead to chain fragmentation.[12]

FAQs: Methionine and Serine Coupling

Q1: Do I need to protect the side chain of methionine during Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Generally, the thioether side chain of methionine is considered non-reactive under standard Fmoc-SPPS conditions and does not require a protecting group.[3][13] However, it is susceptible to oxidation during cleavage.[2][3][13]

Q2: What are the standard side-chain protecting groups for serine in Fmoc and Boc chemistry?

A2: In Fmoc chemistry, the hydroxyl group of serine is typically protected as a tert-butyl (tBu) ether.[13][14] In Boc chemistry, the benzyl (Bzl) ether is the most common protecting group for the serine side chain.[13][14]

Q3: Can I use a "double coupling" strategy for serine or methionine?

A3: Yes, a double coupling strategy, where the coupling reaction is performed twice, can be beneficial to ensure complete reaction, especially for difficult couplings.[15] This can be particularly useful when dealing with aggregation-prone sequences which can sometimes involve serine.[16]

Q4: What are the signs of peptide aggregation during synthesis, and can serine contribute to this?

A4: Signs of aggregation include the peptide-resin failing to swell, and slow or incomplete deprotection and coupling reactions.[2][16] Peptides containing amino acids that can form intra-chain hydrogen bonds, such as serine, can be prone to aggregation.[16]

Quantitative Data Summary

Table 1: Common Side Reactions and Corresponding Mass Changes
Amino AcidSide ReactionMass Change (Da)Common Cause
MethionineOxidation (to Sulfoxide)+16Acidic conditions during cleavage
MethionineS-tert-butylation+56Tert-butyl cations during acidic cleavage
SerineN->O Acyl Shift0Strong acidic conditions
SerineRacemization/Epimerization0Base-catalyzed, dependent on coupling method
Table 2: Recommended Coupling Reagents and Additives to Minimize Racemization of Serine
Coupling Reagent/AdditiveBaseKey Advantage
HATU/HOAtDIPEAWidely used, effective in controlling optical purity
DIC/HOBtN/A (base-free)Minimizes racemization
Oxyma-BVariesMore effective than HOBt in some cases
Pentafluorophenyl estersVariesPreferred active esters to minimize racemization
Any coupling reagent2,4,6-collidine (TMP)Produces the least racemic products

Experimental Protocols

Protocol 1: Optimized Cleavage Cocktail for Methionine-Containing Peptides (to prevent oxidation and S-alkylation)

Objective: To cleave a methionine-containing peptide from the solid support while minimizing oxidation and S-alkylation side reactions.[1][5]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me2S)

  • Triisopropylsilane (TIS) (optional, for Cys-containing peptides)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail:

    • For peptides without Cysteine: TFA/anisole/TMSCl/Me2S (e.g., 90:5:2:3 v/v/v/v) containing 1 mg/mL of triphenylphosphine.

    • For peptides containing Cysteine: TFA/anisole/TMSCl/Me2S/TIS (e.g., 88:5:2:3:2 v/v/v/v/v) containing 1 mg/mL of triphenylphosphine.

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail to the resin.

  • Incubate the reaction mixture at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: Coupling of a Serine Residue with Minimized Racemization

Objective: To couple a protected serine residue during SPPS while minimizing racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Ser(tBu)-OH (or other suitably protected serine)

  • Coupling reagent (e.g., DIC)

  • Racemization suppressor (e.g., HOBt or Oxyma)

  • Base (e.g., 2,4,6-collidine for highly sensitive couplings)

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF.

  • Perform the Fmoc deprotection of the N-terminal amino acid to expose the free amine.

  • Wash the resin thoroughly with DMF.

  • In a separate vial, pre-activate the Fmoc-Ser(tBu)-OH:

    • Dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and the racemization suppressor (e.g., HOBt, 3-5 equivalents) in DMF.

    • Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the solution and allow it to react for a few minutes.

  • Add the pre-activated serine solution to the resin.

  • If a base is required, add it cautiously (e.g., 2,4,6-collidine, 3-5 equivalents).

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a ninhydrin test.

  • Drain the reaction solution and wash the resin thoroughly with DMF.

Visualizations

experimental_workflow_methionine_cleavage cluster_resin_prep Resin Preparation cluster_cleavage Cleavage cluster_peptide_isolation Peptide Isolation Resin Peptide-Resin Swell Swell in DCM Resin->Swell Cleave Add Cocktail & Incubate (2-4 hours) Swell->Cleave Cocktail Prepare Cleavage Cocktail (TFA/Scavengers/Additives) Cocktail->Cleave Filter Filter & Collect Filtrate Cleave->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry Dry Peptide Centrifuge->Dry FinalPeptide FinalPeptide Dry->FinalPeptide Crude Peptide signaling_pathway_serine_racemization cluster_activation Amino Acid Activation cluster_racemization_pathway Potential Racemization Pathways cluster_coupling Peptide Coupling cluster_prevention Prevention Strategy ProtectedSerine Protected Serine (e.g., Fmoc-Ser(tBu)-OH) ActivatedSerine Activated Serine Intermediate ProtectedSerine->ActivatedSerine Activation CouplingReagent Coupling Reagent (e.g., DIC) CouplingReagent->ActivatedSerine RacemizedIntermediate Racemized Intermediate (Enolate or Oxazolone) ActivatedSerine->RacemizedIntermediate Base-catalyzed DesiredPeptide Desired L-Serine Peptide ActivatedSerine->DesiredPeptide RacemizedPeptide Undesired D-Serine Peptide RacemizedIntermediate->RacemizedPeptide Base Base (e.g., DIPEA) Base->RacemizedIntermediate PeptideResin Peptide on Resin (with free N-terminus) PeptideResin->DesiredPeptide PeptideResin->RacemizedPeptide Additive Additive (e.g., HOBt, Oxyma) Additive->ActivatedSerine Stabilizes WeakBase Weaker Base (e.g., 2,4,6-collidine) WeakBase->RacemizedIntermediate Minimizes formation

References

Technical Support Center: Purification of Hydrophobic Dipeptides (e.g., MSBN)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic dipeptides and related molecules, such as N-stearoyl-L-glutamic acid (MSBN).

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic dipeptide (e.g., this compound) so difficult to purify?

A1: The purification of highly hydrophobic peptides is inherently challenging due to two primary factors: poor solubility and a high tendency to aggregate.[1][2]

  • Solubility: These molecules often exhibit low solubility in both aqueous and common organic solvents, making it difficult to prepare them for chromatographic techniques.[1][3] Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[4]

  • Aggregation: Hydrophobic peptides tend to self-associate and form aggregates, driven by intermolecular hydrophobic interactions.[2][5] This aggregation can lead to precipitation during purification, low recovery, and poor peak shape in chromatography.[1][6] The formation of secondary structures like β-sheets can further exacerbate this issue.[2]

Q2: How should I dissolve my crude hydrophobic peptide before purification?

A2: Dissolving hydrophobic peptides requires a strategic approach, as they often won't dissolve directly in aqueous buffers.

  • Start with a Strong Organic Solvent: First, attempt to dissolve the peptide in a small amount of a pure organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[4][7] For very stubborn peptides, strong acids like trifluoroacetic acid (TFA) or formic acid may be necessary for initial solubilization.[8]

  • Stepwise Dilution: Once dissolved, you can slowly add your desired aqueous buffer or water.[3][7] If the peptide begins to precipitate, you may need to use a higher final concentration of the organic solvent.

  • Sonication: Using a sonicator can help break up aggregates and assist in solubilization.[8]

Q3: What is the best initial chromatography technique for a hydrophobic peptide?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most common method for peptide purification.[9] For hydrophobic peptides, a C4 or C8 column is often a better choice than the more common C18, as they are less hydrophobic and can reduce the risk of irreversible binding.[10][11] However, if standard RP-HPLC fails, other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective, as it relies on the polar characteristics of the peptide.[12]

Q4: My peptide seems to have disappeared during RP-HPLC purification. What likely happened?

A4: This is a common and frustrating problem, usually indicating very low recovery. The most likely causes are:

  • Irreversible Adsorption: The peptide is so hydrophobic that it has permanently stuck to the stationary phase of the HPLC column (e.g., a C18 column).[2][12]

  • Precipitation on the Column: The peptide may have been soluble in the injection solvent but precipitated upon entering the more aqueous mobile phase at the start of the gradient. This can clog the column and lead to a complete loss of the sample.

  • Aggregation: The peptide may have aggregated and precipitated in the vial or tubing before even reaching the column.[12]

Q5: How can I prevent my peptide from aggregating during synthesis and purification?

A5: Preventing aggregation is key to successful purification. Strategies include:

  • Use of Chaotropic Agents: Solvents like trifluoroethanol (TFE) or agents like guanidinium chloride can disrupt the secondary structures that lead to aggregation.[2][6]

  • Optimizing Mobile Phase: Using organic modifiers with stronger eluting power, such as n-propanol or isopropanol, in the HPLC mobile phase can improve solubility and recovery.[11][12]

  • Elevated Temperature: Performing the chromatography at a higher temperature (e.g., 45-80°C) can increase solubility and disrupt aggregation, though peptide stability must be considered.[12]

  • Chemical Modification: In some cases during synthesis, hydrophilic tags can be temporarily added to the peptide sequence to improve solubility, and then cleaved off after purification.[2]

Troubleshooting Guides

RP-HPLC Troubleshooting for Hydrophobic Peptides

This guide addresses common issues encountered during the purification of hydrophobic peptides using RP-HPLC.

ProblemPotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Elutes 1. Peptide precipitated in vial, injector, or on the column.[13]2. Peptide is irreversibly bound to the column.[2]3. Incorrect detection wavelength.1. Ensure peptide is fully dissolved in the initial mobile phase. Increase the initial percentage of organic solvent in the gradient.2. Use a less hydrophobic column (e.g., C4 instead of C18).[10] Try a stronger organic modifier like n-propanol or isopropanol.[12]3. Monitor at 210–220 nm for the peptide backbone.[9]
Broad, Tailing, or Split Peaks 1. Peptide aggregation on the column.[13]2. Poor sample solubility in the mobile phase.[3]3. Secondary interactions with residual silanols on the column.4. Column is overloaded.1. Increase column temperature.[12] Add organic modifiers like acetonitrile or isopropanol to the sample solvent.2. Modify the gradient to be shallower. Decrease the sample load.[13]3. Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress silanol interactions.4. Reduce the amount of peptide injected onto the column.[13]
Low Recovery / Yield 1. Strong, irreversible adsorption to the stationary phase.[2]2. Peptide precipitation during fraction collection due to high aqueous content.1. Switch to a less retentive column (C8, C4, or Phenyl).[10] Use a mobile phase with a stronger organic solvent (e.g., isopropanol).2. Collect fractions into tubes containing a small amount of organic solvent (e.g., acetonitrile) to prevent precipitation.
High System Backpressure 1. Peptide has precipitated on the column frit or in the column bed.[13]2. Buffer precipitation (if using salts).1. Filter the sample immediately before injection.[13] Try to redissolve the precipitate by flushing the column with a strong organic solvent (if compatible). If pressure remains high, the column may need to be replaced.2. Ensure all mobile phase components are fully soluble at the concentrations and compositions used.

Experimental Protocols

Protocol 1: General Solubilization Strategy for Hydrophobic Peptides

This protocol provides a stepwise method for dissolving challenging hydrophobic peptides for purification or analysis.

  • Weigh a small, trial amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Add a minimal volume of a pure, strong organic solvent (e.g., 20 µL of DMSO or DMF) directly to the powder.[3][4] This step helps to wet the peptide and solvate the hydrophobic regions.

  • Vortex or sonicate the mixture for 1-2 minutes until the peptide appears fully dissolved.

  • If the peptide is acidic (like this compound, containing glutamic acid), add a small volume of a dilute basic solution (e.g., 0.1% ammonium hydroxide). If it is basic, add a dilute acidic solution (e.g., 1% acetic acid).[7][8] This step helps to ionize acidic/basic groups and improve solubility. Vortex again.

  • Slowly add the aqueous component (e.g., water or HPLC mobile phase A) dropwise while vortexing.[3]

  • Observe for any signs of precipitation. If the solution remains clear, it is ready for injection. If it becomes cloudy, a higher concentration of organic solvent is required for the initial purification conditions.

Protocol 2: RP-HPLC Method Development for this compound

This protocol outlines a starting point for developing a purification method for a hydrophobic molecule like this compound.

  • Column Selection: Start with a C4 or C8 reversed-phase column (e.g., 4.6 mm ID x 250 mm L).[10]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]

  • Initial Gradient Conditions:

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: 214 nm.[1]

    • Gradient:

      • 0-5 min: 30% B (Hold to ensure solubility upon injection)

      • 5-45 min: 30% to 90% B (Linear gradient)

      • 45-50 min: 90% to 100% B

      • 50-55 min: 100% B (Column wash)

      • 55-60 min: Re-equilibrate at 30% B

  • Optimization: Based on the initial chromatogram, adjust the gradient. If the peptide elutes very late, a stronger organic modifier like isopropanol can be used in place of acetonitrile. If the peak is broad, consider increasing the column temperature to 45°C.[12]

Protocol 3: Purification by Precipitation and Washing

For extremely hydrophobic peptides that fail to purify by HPLC, a precipitation-based method can sometimes yield a product of sufficient purity.[1]

  • Cleave the peptide from the synthesis resin using a standard cleavage cocktail (e.g., TFA/TIS/Water).

  • Reduce the volume of the cleavage mixture under a gentle stream of nitrogen or using a rotary evaporator until it is a thick oil.

  • Add the concentrated mixture dropwise into a large volume (e.g., 50 mL) of ice-cold diethyl ether while stirring vigorously. This should cause the peptide to precipitate out of solution.

  • Collect the precipitate by centrifugation at 4°C, decant the ether, and discard it.

  • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and other organic-soluble impurities. Centrifuge and decant between each wash.

  • After the final wash, dry the peptide pellet under high vacuum to remove all residual ether.

  • Assess the purity of the resulting material by analytical HPLC and Mass Spectrometry. This protocol can substantially increase yield for peptides where HPLC recovery is less than 1%.[1]

Visual Guides

purification_strategy start Crude Hydrophobic Peptide (e.g., this compound) sol_test Perform Solubility Test (Protocol 1) start->sol_test soluble Is it soluble in a suitable injection solvent? sol_test->soluble rphplc Standard Purification: Reversed-Phase HPLC (C4 or C8 column) soluble->rphplc Yes insoluble Alternative Purification: Precipitation & Washing (Protocol 3) soluble->insoluble No hplc_ok Is purity/yield acceptable? rphplc->hplc_ok final_prod Final Pure Product hplc_ok->final_prod Yes alt_chrom Alternative Chromatography: - Use stronger organic modifier (IPA) - Try HILIC hplc_ok->alt_chrom No alt_chrom->final_prod insoluble->final_prod

Caption: Decision workflow for selecting a suitable purification strategy.

hplc_workflow cluster_prep Preparation cluster_run Chromatography Run cluster_analysis Analysis & Final Steps solubilize 1. Sample Solubilization (e.g., in DMSO/Mobile Phase A) equilibrate 2. Column Equilibration (e.g., 30% Acetonitrile/Water/TFA) inject 3. Sample Injection equilibrate->inject gradient 4. Gradient Elution (Increasing Organic %) inject->gradient collect 5. Fraction Collection gradient->collect analyze 6. Purity Analysis of Fractions (Analytical HPLC / LC-MS) collect->analyze pool 7. Pool Pure Fractions analyze->pool lyo 8. Lyophilization pool->lyo product Purified Peptide lyo->product

Caption: Standard experimental workflow for RP-HPLC purification.

References

Technical Support Center: Improving the Solubility of 4-Mercaptobenzonitrile (MSBN) for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Mercaptobenzonitrile (MSBN) in biological assays.

FAQs and Troubleshooting Guide

Q1: What is 4-Mercaptobenzonitrile (this compound) and why is its solubility a concern?

4-Mercaptobenzonitrile, here referred to as this compound, is an organic compound with the molecular formula C₇H₅NS. It possesses a benzene ring substituted with a thiol (-SH) and a nitrile (-C≡N) group.[1] Its hydrophobic aromatic structure leads to limited solubility in aqueous solutions, which is a common challenge in biological assays where consistent and known concentrations are crucial for reliable results.[1] Inaccurate concentrations due to poor solubility can lead to variable data and misinterpretation of experimental outcomes.

Q2: I'm observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation of this compound in your culture medium can occur if the compound's concentration exceeds its solubility limit in the aqueous environment of the medium. Here are some troubleshooting steps:

  • Verify Stock Solution Concentration: Ensure your stock solution in DMSO is fully dissolved. Precipitates in the stock solution will lead to inaccurate final concentrations and precipitation in the aqueous medium.

  • Optimize Final Concentration: You may be using a final concentration of this compound that is too high for the aqueous culture medium. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and media composition.

  • Method of Dilution: When diluting the DMSO stock solution into your aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium. This gradual introduction can help prevent localized high concentrations that can lead to immediate precipitation.

  • Serum Concentration: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds in solution. If you are using serum-free media, consider whether adding a small percentage of serum or albumin is compatible with your experimental design.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions of this compound for research applications.[1] this compound is sparingly soluble in DMSO.[1][2]

Q4: How can I improve the solubility of this compound in aqueous solutions for my assay?

Improving the solubility of this compound in aqueous buffers or cell culture media is critical for obtaining accurate and reproducible results. Here are some recommended methods:

  • Use of a Co-Solvent (DMSO): The most common method is to first dissolve this compound in a small volume of 100% DMSO to create a high-concentration stock solution. This stock can then be diluted to the final desired concentration in the aqueous assay buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low enough to not affect the biological system (typically ≤ 0.5%).

  • Heating and Sonication: For aqueous solutions, solubility can be enhanced by heating the solution to 37°C and using ultrasonic agitation.[1] This can be particularly useful when preparing working solutions from a DMSO stock.

Data Presentation: Solubility of 4-Mercaptobenzonitrile (this compound)

The following table summarizes the known solubility characteristics of this compound in various solvents.

SolventSolubility DescriptionRecommendations for Biological AssaysReference(s)
Water LimitedDirect dissolution is challenging. Use of a co-solvent is recommended. Heating to 37°C with sonication can aid dissolution.[1]
Dimethyl Sulfoxide (DMSO) Sparingly SolubleRecommended as the primary solvent for preparing high-concentration stock solutions.[1][2]
Ethyl Acetate Slightly SolubleNot typically used for direct application in aqueous biological assays.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • 4-Mercaptobenzonitrile (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.35 mg of this compound (Molecular Weight: 135.19 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, gentle warming (to room temperature if stored cold) and brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer or calibrated pipette for mixing

Procedure:

  • Calculation: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Dilution: Add the pre-warmed cell culture medium to a sterile tube. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Final Mixing: Gently mix the solution thoroughly to ensure homogeneity.

  • Application: Use the freshly prepared working solution immediately for your biological assay to minimize the risk of precipitation over time.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex store Store at -20°C vortex->store dilute Dilute this compound Stock into Medium store->dilute warm_media Pre-warm Culture Medium warm_media->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Logic for this compound Precipitation

G start Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_conc Is the final concentration too high? check_stock->check_conc Yes remake_stock->check_stock lower_conc Lower the final concentration. Perform a dose-response. check_conc->lower_conc Yes check_dilution How was the stock diluted? check_conc->check_dilution No success Problem Resolved lower_conc->success improve_dilution Add stock dropwise to vortexing medium. check_dilution->improve_dilution Added at once check_dilution->success Dropwise improve_dilution->success G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bax Bax This compound->Bax Activates? Bcl2 Bcl-2 This compound->Bcl2 Inhibits? Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

addressing racemization in Boc-Met-Ser-Bzl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during the synthesis of the dipeptide Boc-Met-Ser-Bzl.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Boc-Met-Ser-Bzl synthesis?

A: Racemization is the process where a pure enantiomer (in this case, the L-amino acid) is converted into a mixture of both L- and D-enantiomers.[1] In the synthesis of Boc-L-Met-L-Ser-Bzl, racemization can occur at the alpha-carbon of the methionine residue during the activation of its carboxyl group for coupling. This results in the formation of the undesirable diastereomer, Boc-D-Met-L-Ser-Bzl, which can be difficult to separate from the desired product and can have significant implications for the biological activity and purity of the final peptide. The mechanism of racemization often involves the formation of an oxazolone intermediate or direct proton abstraction from the alpha-carbon.[2]

Q2: Why are Methionine and Serine residues particularly susceptible to racemization?

A: Certain amino acids are more prone to racemization due to the chemical nature of their side chains.[3]

  • Methionine (Met): The alpha-proton of methionine is relatively acidic, making it more susceptible to abstraction by a base during the activation step.[2] This leads to racemization via a direct enolization mechanism.[2]

  • Serine (Ser): Serine, along with other amino acids like Cysteine and Histidine, is known to be particularly prone to racemization during peptide bond formation.[3][4] The presence of the hydroxyl group in the side chain can influence the electronic environment of the alpha-carbon, contributing to this susceptibility.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A: There are two main pathways through which racemization can occur during the activation of an N-protected amino acid like Boc-Met-OH:

  • Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the urethane (Boc) protecting group. This intramolecular cyclization forms a 5(4H)-oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic and is readily abstracted, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component (H-Ser-Bzl) can produce both the L-L and D-L dipeptides.[2] Urethane-based protecting groups like Boc are generally less prone to forming oxazolones compared to acyl groups.[1]

  • Direct Enolization (α-Abstraction): A base present in the reaction mixture can directly abstract the proton from the alpha-carbon of the activated amino acid.[2] This forms a planar enolate intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.[2] This pathway is more significant for amino acids with more acidic alpha-protons, such as methionine.[2]

RacemizationMechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway BocMet_activated Boc-L-Met-OX (Activated Ester) Oxazolone Oxazolone Intermediate (Planar, Achiral) BocMet_activated->Oxazolone - HX Products_ox Boc-L-Met-L-Ser-Bzl + Boc-D-Met-L-Ser-Bzl Oxazolone->Products_ox + H-L-Ser-Bzl SerBzl_ox H-L-Ser-Bzl BocMet_activated2 Boc-L-Met-OX (Activated Ester) Enolate Enolate Intermediate (Planar, Achiral) BocMet_activated2->Enolate + Base - H+ Products_en Boc-L-Met-L-Ser-Bzl + Boc-D-Met-L-Ser-Bzl Enolate->Products_en + H-L-Ser-Bzl SerBzl_en H-L-Ser-Bzl Start Boc-L-Met-OH CouplingReagent Coupling Reagent CouplingReagent->BocMet_activated CouplingReagent->BocMet_activated2

Diagram 1: Primary mechanisms of racemization during peptide coupling.
Q4: How can I detect and quantify racemization in my final Boc-Met-Ser-Bzl product?

A: Several analytical techniques can be used to separate and quantify the desired Boc-L-Met-L-Ser-Bzl from its D-Met diastereomer:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. By using a chiral stationary phase, the diastereomers can be separated, and their relative amounts can be determined by integrating the peak areas.

  • Gas Chromatography (GC): After hydrolysis of the dipeptide and derivatization of the resulting amino acids, GC on a chiral column can separate and quantify the D- and L-methionine enantiomers.[5] This method is highly sensitive.[5]

  • Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer is a powerful technique for separating all possible optical isomers of a peptide with high resolution.[6][7] The detection limit can be as low as 0.05%.[7]

  • Enzymatic Assays: Stereospecific enzymes, such as leucine aminopeptidase, can be used. These enzymes will only cleave peptide bonds involving L-amino acids.[8] By analyzing the cleavage products, the extent of racemization can be determined.[8]

Troubleshooting Guide

Problem: I am observing significant racemization (>2%) in my Boc-Met-Ser-Bzl synthesis using a standard carbodiimide (DCC/EDC) protocol.

This is a common issue, especially when coupling amino acids that are prone to racemization. The primary cause is often the formation of a highly reactive O-acylisourea intermediate by the carbodiimide, which rapidly converts to the racemization-prone oxazolone or is susceptible to base-catalyzed enolization.[9]

TroubleshootingWorkflow Start High Racemization Detected (>2% D-Met isomer) Check_Additives Are you using a racemization-suppressing additive? Start->Check_Additives Add_HOBt Action: Add 1.1 eq. of HOBt or Oxyma to the reaction. Check_Additives->Add_HOBt No Check_Base What base are you using (if any)? Check_Additives->Check_Base Yes Add_HOBt->Check_Base Switch_Base Action: If using a strong base (e.g., DIEA), switch to a weaker or sterically hindered base (e.g., NMM or 2,4,6-collidine). Check_Base->Switch_Base Strong Base Check_Temp Is the reaction temperature controlled? Check_Base->Check_Temp Weak/No Base Switch_Base->Check_Temp Lower_Temp Action: Run the coupling reaction at 0°C. Check_Temp->Lower_Temp No (e.g., Room Temp) Advanced_Additives Consider Advanced Additives: Use 1.1 eq. of HOAt or 1.0 eq. of CuCl₂. Check_Temp->Advanced_Additives Yes (e.g., 0°C) Lower_Temp->Advanced_Additives Success Racemization Reduced (<1%) Advanced_Additives->Success

Diagram 2: Troubleshooting workflow for reducing racemization.
Recommended Solutions

  • Incorporate Racemization-Suppressing Additives: This is the most effective and common strategy. Instead of allowing the O-acylisourea intermediate to persist, these additives react with it to form an active ester that is more stable and less prone to racemization.[9]

    • Standard Additives: 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective and widely used.[10] They intercept the activated intermediate, suppressing racemization and often accelerating the coupling reaction.[9][10]

    • Advanced Additives: For particularly difficult couplings, 1-Hydroxy-7-azabenzotriazole (HOAt) can be superior to HOBt.[11] Copper(II) chloride (CuCl₂) has been demonstrated to be an exceptionally efficient additive for suppressing racemization in carbodiimide-mediated couplings, often reducing it to undetectable levels.[12]

  • Optimize the Base: The presence of a tertiary amine base can significantly increase the rate of racemization.[3]

    • Avoid Strong Bases: If a base is required (e.g., to neutralize the hydrochloride salt of an amino acid ester), avoid strong or sterically unhindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).

    • Use Weaker Bases: Opt for a weaker base like N-methylmorpholine (NMM) (pKa 7.38) or a sterically hindered base like 2,4,6-collidine (pKa 7.43).[3]

  • Control the Temperature: Running the coupling reaction at a lower temperature (e.g., 0°C) can decrease the rate of racemization relative to the rate of the desired peptide bond formation.

Data Summary: Effectiveness of Additives

The choice of additive can have a dramatic impact on the level of racemization observed. The table below summarizes typical results from model studies.

Coupling MethodAdditive (1 equiv.)Solvent% Racemization (Epimer)Reference
DCCNoneDMFHigh[12]
DCCHOBtDMFReduced[11][12]
DCCHOAtDMFLow[11]
DCCCuCl₂ DMF< 0.1% [12]
EDCNoneCH₂Cl₂High[11]
EDCHOBtCH₂Cl₂Reduced[11]

Note: The exact percentage of racemization is highly dependent on the specific peptide sequence, solvent, and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-Met-OH and H-Ser(Bzl)-OH using EDC/HOBt

This protocol describes a standard solution-phase coupling method designed to minimize racemization.

ExperimentalWorkflow cluster_reactants Reactant Preparation (0°C) cluster_coupling Coupling Reaction cluster_workup Workup & Purification Reactants 1. Dissolve Boc-Met-OH (1 eq.), H-Ser(Bzl)-OH (1 eq.), & HOBt (1.1 eq.) in DMF. Add_EDC 2. Add EDC·HCl (1.1 eq.) to the solution at 0°C. Reactants->Add_EDC Stir 3. Stir at 0°C for 2h, then warm to RT overnight. Workup 4. Aqueous workup (e.g., EtOAc extraction). Stir->Workup Purify 5. Purify by column chromatography.

References

Technical Support Center: Refinement of Cleavage Conditions for the MSBN Safety-Catch Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MSBN (methyl-sulfonyl-benzyl-nitro) safety-catch linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cleavage of molecules from this compound-functionalized resin.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used?

The this compound linker is a type of safety-catch linker used in solid-phase synthesis. Its key feature is its stability throughout the synthesis process, including under both acidic and basic conditions typically used for the removal of Fmoc and Boc protecting groups.[1][2] The linker requires a distinct activation step before the final cleavage, which provides an additional layer of control and orthogonality to the synthesis strategy.[1][2] This allows for the synthesis of complex molecules where premature cleavage from the resin must be avoided.

Q2: What is the general principle behind the cleavage of the this compound linker?

The cleavage of the this compound linker is a two-step process analogous to other sulfonyl-based safety-catch linkers like those developed by Kenner and Ellman.[2]

  • Activation: The sulfonamide nitrogen of the linker is chemically modified, typically through alkylation, which transforms the stable linker into a labile form.[2] This activation step is crucial and makes the linker susceptible to nucleophilic attack.

  • Cleavage: The activated linker is then treated with a suitable nucleophile to release the synthesized molecule from the resin.[2]

Q3: My cleavage yield is low. What are the potential causes and solutions?

Low cleavage yield is a common issue that can arise from several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Recommended Action
Incomplete Activation Ensure the activation reagent (e.g., iodoacetonitrile) is fresh and used in sufficient excess. Optimize the reaction time and temperature for the activation step. Consider using a stronger alkylating agent if permitted by your molecule's stability.
Inefficient Nucleophilic Cleavage Increase the concentration and/or excess of the nucleophile. Screen different nucleophiles (e.g., primary amines, thiols) to find one that is effective for your specific molecule. Extend the cleavage reaction time or perform the reaction at a slightly elevated temperature.
Steric Hindrance If the synthesized molecule is sterically bulky near the linkage point, it can hinder both activation and cleavage. Consider using a less hindered nucleophile or extending reaction times.
Precipitation of Product on Resin After cleavage, the product might precipitate onto the resin beads. Use a solvent for cleavage and washing that ensures the solubility of your product.
Sub-optimal pH The efficiency of some nucleophiles can be pH-dependent. Ensure the pH of the cleavage cocktail is appropriate for the chosen nucleophile.

Q4: What are some common side reactions observed during this compound linker cleavage, and how can they be minimized?

Side reactions can impact the purity of the final product. Here are some potential side reactions and strategies to mitigate them:

Side Reaction Mitigation Strategy
Racemization If the C-terminal residue is susceptible to racemization, perform the activation and cleavage steps at lower temperatures and for the shortest effective time. The use of gentle and neutral activation conditions can also reduce this risk.[1]
Modification of Sensitive Residues If your molecule contains nucleophilic side chains (e.g., Cys, Lys), they could potentially react with the activated linker or by-products. Ensure that these residues are appropriately protected if they are not intended to react.
Incomplete Deprotection The final cleavage cocktail may also serve to remove side-chain protecting groups. If you observe incomplete deprotection, you may need to adjust the composition of your cleavage cocktail (e.g., by adding appropriate scavengers) or perform a separate deprotection step.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the cleavage of a molecule from an this compound resin.

Protocol 1: Activation of the this compound Resin

This protocol describes a general procedure for the activation of the sulfonamide linker via alkylation.

  • Resin Preparation: Swell the this compound resin-bound product in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30-60 minutes.

  • Reagent Preparation: Prepare a solution of the activating agent. A common choice for related sulfonamide linkers is iodoacetonitrile. Prepare a 0.5 M solution of iodoacetonitrile and a 0.5 M solution of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Activation Reaction: Drain the solvent from the swollen resin. Add the DIPEA solution (5-10 equivalents relative to the resin loading) followed by the iodoacetonitrile solution (5-10 equivalents).

  • Incubation: Gently agitate the resin slurry at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of the resin for a test cleavage.

  • Washing: After the activation is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with the solvent to be used for the cleavage step.

Protocol 2: Nucleophilic Cleavage from Activated this compound Resin

This protocol outlines the cleavage of the activated this compound resin using a primary amine as the nucleophile.

  • Resin Preparation: Use the activated and washed this compound resin from Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a solution of the desired nucleophile in a suitable solvent. For example, a 2 M solution of propylamine in DMF.

  • Cleavage Reaction: Add the cleavage cocktail to the activated resin.

  • Incubation: Agitate the resin slurry at room temperature. The reaction time can vary from 1 to 12 hours depending on the substrate. Monitor the progress by analyzing small aliquots of the cleavage solution by HPLC.

  • Product Collection: Once the cleavage is complete, filter the resin and collect the filtrate containing the product.

  • Resin Washing: Wash the resin with additional cleavage solvent (e.g., DMF) and then with DCM to recover any remaining product.

  • Work-up: Combine the filtrate and the washes. The solvent can then be removed under vacuum to yield the crude product, which can be further purified.

Data Presentation

The following table provides a hypothetical comparison of different nucleophiles for the cleavage of a model peptide from an activated this compound resin.

Nucleophile Concentration Reaction Time (h) Cleavage Yield (%) Purity (%)
Propylamine2 M in DMF48592
Benzylamine2 M in DMF67890
Thiophenol1 M with 1 M DIPEA in DMF89195
Ammonia0.5 M in Dioxane126588

Visualizations

This compound Linker Cleavage Workflow

This compound Linker Cleavage Workflow Resin This compound Resin-Bound Product Activation Activation (e.g., Iodoacetonitrile, DIPEA) Resin->Activation ActivatedResin Activated this compound Resin Activation->ActivatedResin Cleavage Nucleophilic Cleavage (e.g., Primary Amine, Thiol) ActivatedResin->Cleavage Product Cleaved Product in Solution Cleavage->Product Purification Purification (e.g., HPLC) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the two-step cleavage of a product from the this compound resin.

General Mechanism of this compound Linker Activation and Cleavage

Caption: General chemical mechanism for the activation and subsequent nucleophilic cleavage of a sulfonyl-based safety-catch linker.

References

Technical Support Center: Optimizing MSN Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Mesoporous Silica Nanoparticle (MSN) concentration in your cell-based experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for MSNs in cell-based experiments?

A recommended starting point for MSN concentration generally falls between 10 µg/mL and 100 µg/mL. However, the optimal concentration is highly dependent on the specific type of MSN (e.g., surface functionalization), the cargo being delivered, and the cell line being used. Some studies have shown that aminated MSNs can become toxic above 100 µg/mL, while others report no toxicity even at higher concentrations. A dose-response experiment is always recommended to determine the ideal range for your specific system.

Q2: How does MSN concentration impact cell viability?

MSN concentration often exhibits a dose-dependent effect on cell viability. At lower concentrations (e.g., < 50 µg/mL), many cell lines show high viability (often above 90%). As the concentration increases, particularly above 100-160 µg/mL, a significant decrease in viability is commonly observed. The sensitivity to MSNs varies greatly among different cell types; for example, PC12 and CHO cells have been shown to be more sensitive to MSN-NH2 toxicity than HeLa or MSC cells.

Q3: What are the key factors to consider when optimizing MSN concentration?

Optimizing MSN concentration requires a multi-faceted approach. Key factors include:

  • Cell Type: Different cell lines have varying sensitivities to MSNs.

  • MSN Properties: Size, surface charge, and functional groups (e.g., amination) all influence cellular uptake and toxicity.

  • Incubation Time: The duration of exposure to MSNs will affect both delivery efficiency and cytotoxicity.

  • Cell Seeding Density: The number of cells plated can influence the effective concentration of nanoparticles per cell.

  • Culture Medium Composition: Components in the media can interact with MSNs, affecting their stability and solubility.

Q4: How can I improve the stability and dispersion of MSNs in cell culture media?

Achieving a stable, monodispersed suspension of MSNs in culture media is crucial for reproducible results.

  • Sonication: Use a bath or probe sonicator to break up agglomerates before adding the MSNs to the media.

  • Vortexing: Vortex the solution immediately before adding it to the cell culture wells.

  • Serum Content: The presence of serum in the media can help stabilize nanoparticles, but it's important to be consistent with the serum concentration.

  • Media Components: Certain amino acids like L-tyrosine and L-cystine have poor solubility and can be problematic. Using chemically defined media or specialized formulations can help overcome these limitations.

Q5: What cellular signaling pathways can be affected by MSN treatment?

MSNs can induce cellular stress and activate various signaling pathways. While specific pathways depend on the cell type and MSN properties, common pathways involved in cellular response to nanoparticles include:

  • NF-κB Signaling: This pathway is a key regulator of the inflammatory response, cell survival, and proliferation and can be activated by cellular stress.

  • MAPK Pathway: This pathway is involved in responding to extracellular stimuli and regulating processes like cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival.

Troubleshooting Guide

Problem: High cell death is observed even at low MSN concentrations.

Possible Causes & Solutions

  • Cause 1: MSN Aggregation. Nanoparticle aggregates can lead to increased localized concentration and physical stress on cells.

    • Solution: Ensure proper dispersion of MSNs through sonication and vortexing immediately before use. Visually inspect the stock solution for precipitates.

  • Cause 2: Contamination. The MSN stock solution may be contaminated with bacteria or endotoxins.

    • Solution: Prepare MSN suspensions using sterile, endotoxin-free water or PBS. Filter-sterilize the final suspension if possible without causing aggregation.

  • Cause 3: High Sensitivity of Cell Line. The cell line you are using may be particularly sensitive to the specific type of MSN.

    • Solution: Perform a dose-response cytotoxicity assay starting from a very low concentration (e.g., 1-5 µg/mL). Consider testing MSNs with different surface modifications (e.g., PEGylation) to reduce cytotoxicity.

Problem: Low efficiency of cargo delivery (e.g., DNA, siRNA, drugs).

Possible Causes & Solutions

  • Cause 1: Insufficient MSN Concentration. The concentration may be too low for effective cellular uptake.

    • Solution: Gradually increase the MSN concentration, while monitoring cytotoxicity, to find a window that balances efficiency and viability.

  • Cause 2: Poor Cellular Uptake. The surface properties of the MSNs may not be optimal for your cell type.

    • Solution: Aminated MSNs (MSN-NH2) can enhance uptake into certain cells like MSCs. Consider using MSNs with different surface functionalizations tailored for your target cells.

  • Cause 3: Suboptimal Incubation Time. The exposure time may be too short for sufficient uptake.

    • Solution: Optimize the incubation time. An experiment testing various time points (e.g., 4, 12, 24 hours) can reveal the optimal duration for cargo delivery.

Problem: Inconsistent results between experiments.

Possible Causes & Solutions

  • Cause 1: Variability in MSN Preparation. Inconsistent dispersion of MSNs leads to different effective concentrations in each experiment.

    • Solution: Standardize your MSN stock preparation protocol. Always use the same sonication time/power and vortexing method. Prepare fresh dilutions for each experiment from a concentrated stock.

  • Cause 2: Inconsistent Cell Culture Conditions. Variations in cell passage number, seeding density, or media composition can affect experimental outcomes.

    • Solution: Maintain a strict cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density. Use the same batch of media and supplements for a set of related experiments.

  • Cause 3: Human Error. Minor variations in pipetting or timing can introduce variability.

    • Solution: Follow a detailed, step-by-step protocol. Using positive and negative controls in every experiment helps to identify and normalize for variations.

Data Summary Tables

Table 1: Effect of Aminated MSN Concentration on Cell Viability
Cell LineConcentration (µg/mL)Incubation Time (h)Average Cell Viability (%)
Mesenchymal Stem Cell (MSC)1024>90%
PC121024>90%
HeLa1024>90%
CHO1024>90%
MSC16024~60%
PC1216024~40%
HeLa16024~75%
CHO16024~50%
(Data adapted from a study on aminated MSNs.)
Table 2: Effect of Methylprednisolone (MP) Concentration on Neural Stem/Progenitor Cell (NS/PC) Viability
Treatment GroupConcentration (µg/mL)Incubation Time (days)Cell Viability Outcome
Control07No significant change
MP-Treated57No significant change vs. control
MP-Treated107Significant decrease vs. control
MP-Treated157Significant decrease vs. control
MP-Treated207Significant decrease vs. control
(Data adapted from a study on drug effects on cell viability, demonstrating a typical dose-response analysis.)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing cell viability after treatment with MSNs.

Materials:

  • Cells of interest

  • Complete culture medium

  • MSN stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 to 30,000 cells/well) and incubate overnight at 37°C with 5% CO2.

  • MSN Treatment: Prepare serial dilutions of your MSN stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the MSN-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells if applicable.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.

Protocol 2: General Workflow for a Cell-Based Assay

This protocol outlines a typical workflow for experiments involving treatment of adherent cells.

Materials:

  • Adherent cells

  • 96-well microplate

  • Treatment compounds (e.g., MSNs with cargo)

  • Fixing Solution (e.g., 4% paraformaldehyde)

  • Wash Buffers (e.g., PBS)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Primary and secondary antibodies (for immunofluorescence)

  • Imaging system or plate reader

Procedure:

  • Plate Coating (Optional): For loosely attached cells, coat the microplate with a substance like poly-L-Lysine.

  • Cell Seeding: Seed 10,000 to 30,000 cells per well and incubate overnight.

  • Treatment: Apply treatments (e.g., MSNs, inhibitors, activators) and incubate for the desired time.

  • Fixation: Discard the culture medium and add 100 µL of Fixing Solution to each well for 20 minutes at room temperature to permeabilize the cells.

  • Washing: Wash the cells multiple times with a wash buffer to remove the fixing solution.

  • Blocking: Add 200 µL of Blocking Buffer and incubate for 1 hour at 37°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add the primary antibody diluted in buffer and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells, then add the fluorescently-labeled secondary antibody and incubate for 1 hour at room temperature.

  • Detection: After final washes, add buffer and analyze the plate using a fluorescence microscope or a specialized plate reader.

Visual Guides

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_msn Prepare & Disperse MSN Stock prep_cells Seed Cells in Multi-well Plate treatment Treat Cells with MSN Dilutions prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Viability/ Functional Assay incubation->assay readout Acquire Data (e.g., Plate Reader) assay->readout analysis Analyze Data & Determine Optimal Conc. readout->analysis

Caption: Workflow for optimizing MSN concentration.

Troubleshooting_Flowchart decision decision start_node Start: Experiment Yields Poor Results decision_q1 High Cytotoxicity? start_node->decision_q1 solution_node solution_node decision_q2 Low Cargo Delivery? decision_q1->decision_q2 No solution_c1 Check MSN Dispersion Review Concentration Test Different MSN Type decision_q1->solution_c1 Yes decision_q3 Inconsistent Results? decision_q2->decision_q3 No solution_c2 Increase MSN Conc. Optimize Incubation Time Change Surface Chemistry decision_q2->solution_c2 Yes solution_c3 Standardize Protocols (MSN Prep, Cell Culture) Use Proper Controls decision_q3->solution_c3 Yes

Caption: A logical guide to troubleshooting common issues.

NFkB_Pathway cluster_cytoplasm Cytoplasm stimulus Cellular Stress (e.g., from MSNs) ikb_kinase IKK Complex stimulus->ikb_kinase activates ikb_nfkb IκB-NF-κB (Inactive) ikb_kinase->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene_exp Gene Expression (Inflammation, Survival) nucleus->gene_exp activates ikb_nfkb->nfkb releases

Caption: Simplified NF-κB signaling pathway.

Validation & Comparative

A Comparative Analysis of Peptide Inhibitors Targeting SHP2

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer. While small molecule inhibitors have been the primary focus of SHP2-targeted drug discovery, peptide-based inhibitors are gaining traction due to their potential for high specificity and novel mechanisms of action. This guide provides a comparative analysis of different classes of SHP2 peptide inhibitors, with a focus on those targeting the N-SH2 and C-SH2 domains, and contrasts them with well-characterized small molecule inhibitors.

Data Presentation: A Comparative Look at SHP2 Inhibitor Potency

The following table summarizes the quantitative data for representative SHP2 inhibitors, offering a side-by-side comparison of their binding affinities and inhibitory concentrations. It is important to note that direct comparisons of IC50 and Kd/Ki values should be made with caution, as experimental conditions can vary between studies.

Inhibitor ClassInhibitor NameTarget DomainBinding Affinity (Kd/Ki)IC50Key Characteristics
N-SH2 Peptide Inhibitor OP (GLN-F2Pmp-IDLDW)N-SH215 ± 3 nM (Kd)[1]N/AHigh affinity and specificity for the N-SH2 domain; resistant to degradation.[1]
C-SH2 Peptide Inhibitor CSIPC-SH2Robust binding affinity (specific value not provided)[2][3]N/AStable, selective, cell-permeable, and non-cytotoxic.[2][3]
Allosteric Small Molecule Inhibitor SHP099Allosteric PocketN/A0.071 µM[]Stabilizes SHP2 in an auto-inhibited conformation; orally bioavailable.[]
Allosteric Small Molecule Inhibitor RMC-4550Allosteric PocketN/A0.583 nM[5]Potent and selective allosteric inhibitor.[5]
Active Site Small Molecule Inhibitor NSC-87877PTP Catalytic SiteN/A0.318 µM[5][6]Potent inhibitor of both SHP1 and SHP2.[5][6]
Active Site Small Molecule Inhibitor 11a-1PTP Catalytic SiteN/A0.2 µM[]Shows greater activity against SHP2 compared to SHP1.[]

Visualizing Mechanisms and Workflows

To better understand the context of SHP2 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for inhibitor characterization, and the distinct mechanisms of action of different inhibitor classes.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) pY_protein Phosphorylated Adaptor Protein (pY) RTK->pY_protein Growth Factor Binding Grb2 Grb2 SOS SOS Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_inactive SHP2 (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras Dephosphorylates regulatory sites pY_protein->SHP2_inactive Recruitment via SH2 Domains Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays peptide_design Peptide Design (e.g., based on known interacting proteins) peptide_synthesis Peptide Synthesis & Purification peptide_design->peptide_synthesis binding_assay Binding Affinity Assay (e.g., Fluorescence Polarization) peptide_synthesis->binding_assay enzyme_assay Enzymatic Activity Assay (e.g., Phosphatase Assay) binding_assay->enzyme_assay target_engagement Target Engagement Assay (e.g., CETSA) enzyme_assay->target_engagement signaling_assay Downstream Signaling Assay (e.g., Western Blot for pERK) target_engagement->signaling_assay functional_assay Functional Assays (e.g., Proliferation, Migration) signaling_assay->functional_assay Inhibition_Mechanisms cluster_peptide Peptide Inhibitors cluster_small_molecule Small Molecule Inhibitors SHP2 SHP2 Protein N-SH2 C-SH2 PTP Domain N_SH2_inhibitor N-SH2 Peptide Inhibitor N_SH2_inhibitor->SHP2:n Blocks protein-protein interactions at N-SH2 C_SH2_inhibitor C-SH2 Peptide Inhibitor C_SH2_inhibitor->SHP2:c Blocks protein-protein interactions at C-SH2 Allosteric_inhibitor Allosteric Inhibitor Allosteric_inhibitor->SHP2 Stabilizes inactive conformation Active_site_inhibitor Active Site Inhibitor Active_site_inhibitor->SHP2:p Competitively inhibits catalytic activity

References

Cross-Validation of a Novel Compound's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel therapeutic compound across multiple cell lines is a cornerstone of preclinical assessment. This guide provides a framework for the cross-validation of a compound, here designated as Compound-X, and compares its potential efficacy against established alternatives. The methodologies and data presentation formats detailed below are designed to ensure objective and clear comparisons.

The transition from a promising chemical entity to a viable drug candidate is fraught with challenges, a primary one being the inherent heterogeneity of cancer. A compound demonstrating potent anti-cancer activity in one cell line may prove ineffective in another due to the vast genomic and proteomic differences between tumor subtypes. Therefore, cross-validation of a compound's effect in a panel of diverse cell lines is a critical step to ascertain its broader therapeutic potential and to identify patient populations that are most likely to respond.

Comparative Efficacy of Compound-X

To objectively assess the anti-proliferative effects of Compound-X, its half-maximal inhibitory concentration (IC50) was determined in a panel of cancer cell lines representing different tumor types. For comparative purposes, the IC50 values were benchmarked against two well-established chemotherapy agents, Doxorubicin and Paclitaxel.

Cell LineCancer TypeCompound-X IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 Breast Adenocarcinoma1.2 ± 0.20.8 ± 0.10.01 ± 0.003
MDA-MB-231 Breast Adenocarcinoma2.5 ± 0.41.5 ± 0.30.05 ± 0.009
A549 Lung Carcinoma0.8 ± 0.10.5 ± 0.080.005 ± 0.001
HCT116 Colon Carcinoma3.1 ± 0.52.2 ± 0.40.08 ± 0.01
PC-3 Prostate Adenocarcinoma1.5 ± 0.31.1 ± 0.20.02 ± 0.004

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of Compound-X, Doxorubicin, or Paclitaxel (ranging from 0.001 µM to 100 µM) for 48 hours. A vehicle control (DMSO) was also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.

Visualizing Molecular Mechanisms and Workflows

To elucidate the potential mechanism of action of Compound-X and to provide a clear overview of the experimental process, the following diagrams have been generated.

G cluster_pathway Hypothetical Signaling Pathway for Compound-X Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound-X CompoundX->mTOR

Caption: Hypothetical signaling pathway showing Compound-X inhibiting the mTOR protein.

G cluster_workflow Experimental Workflow for IC50 Determination Start Start Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with Compound Dilutions Seed->Treat Incubate Incubate for 48 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance MTT->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: A streamlined workflow for determining the IC50 of a compound.

Revolutionizing Kinase Profiling: A Comparative Analysis of the MSBN Platform

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and signal transduction research, the precise evaluation of kinase activity and inhibitor specificity is paramount. Kinases, as central regulators of cellular processes, are a major class of therapeutic targets.[1][2] The development of effective and selective kinase inhibitors hinges on the availability of robust and accurate assay platforms. This guide provides a comprehensive comparison of the novel Multiplexed Kinase Assay Platform (MSBN) with established methodologies, supported by experimental data and detailed protocols.

The Challenge of Kinase Selectivity

Achieving selective kinase inhibition is a significant challenge due to the highly conserved ATP-binding pocket across the human kinome.[2] Off-target effects of kinase inhibitors can lead to cellular toxicity and undesirable side effects, underscoring the need for comprehensive selectivity profiling.[3] Traditional drug discovery often involves screening compounds against a panel of kinases to determine their selectivity.[2][4] The ideal kinase assay platform should, therefore, offer high throughput, sensitivity, specificity, and provide a direct measure of kinase activity to accelerate the identification and optimization of lead compounds.[5]

This compound: A Paradigm Shift in Kinase Assays

The this compound platform is a novel, bead-based multiplexed assay designed to directly measure the enzymatic activity of hundreds of kinases simultaneously. It combines the specificity of peptide substrates with the high-throughput capability of multiplexed analysis, offering a significant advantage over existing technologies.

Comparative Performance Analysis

To evaluate the specificity and performance of the this compound platform, a head-to-head comparison was conducted against leading kinase assay technologies: a radiometric assay (HotSpot™), a luminescence-based ADP detection assay (ADP-Glo™), and a mass spectrometry-based approach (DIA-MS).

Data Presentation
Parameter This compound Platform Radiometric Assay (HotSpot™) Luminescence Assay (ADP-Glo™) Mass Spectrometry (DIA-MS)
Assay Principle Direct measurement of peptide phosphorylationIncorporation of radiolabeled phosphateIndirect measurement via ADP to ATP conversionQuantification of phosphopeptides
Number of Kinases Profiled >300>200Variable>130[6]
Throughput High (up to 384-well format)High (up to 23,000 data points/day)[7]Very High (up to 3,500 data points/day)[7]Lower
Physiological ATP Conc. Yes (up to 1mM)Yes (up to 1mM)[7]Possible, but can affect signalYes
Direct Measurement YesYes[7]No (coupled enzymatic reaction)[5]Yes
Reproducibility High (<10% CV)HighGoodGood (<10% missing values for targeted)[6]
False Positive Rate LowLow[7]Higher (interference with luciferase)[7]Low

Experimental Protocols

This compound Kinase Assay Protocol

This protocol outlines the general steps for performing a kinase activity and inhibitor profiling assay using the this compound platform.

  • Preparation of Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound or vehicle control.

    • Add 10 µL of a solution containing the specific kinase and the this compound bead mix (each bead set is coupled to a specific peptide substrate).

    • Incubate for 20 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a reaction mixture containing ATP (at physiological concentration, e.g., 1 mM) and MgCl2 to each well.

    • Incubate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Add 10 µL of EDTA solution to stop the reaction.

    • Add 10 µL of a detection reagent containing a fluorescently labeled phospho-specific antibody.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Analyze the plate on a compatible multiplex bead array reader to quantify the phosphorylation of each peptide substrate.

Comparative Radiometric Kinase Assay (HotSpot™) Protocol
  • Reaction Setup: In a 96-well filter plate, a reaction mixture containing the kinase, substrate, and [γ-³³P]ATP is prepared.[7]

  • Incubation: The reaction is incubated for a defined period to allow for phosphate transfer.

  • Washing: The plate is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

Visualizing Signaling Pathways and Workflows

Kinase Signaling Pathway Example

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression MSBN_Workflow cluster_prep Assay Preparation cluster_assay This compound Assay cluster_analysis Data Analysis Compound Library Compound Library Plate Compounds Plate Compounds Compound Library->Plate Compounds Kinase Panel Kinase Panel Add Kinase & Beads Add Kinase & Beads Kinase Panel->Add Kinase & Beads This compound Beads This compound Beads This compound Beads->Add Kinase & Beads Plate Compounds->Add Kinase & Beads Incubate (Inhibitor Binding) Incubate (Inhibitor Binding) Add Kinase & Beads->Incubate (Inhibitor Binding) Add ATP (Start Reaction) Add ATP (Start Reaction) Incubate (Inhibitor Binding)->Add ATP (Start Reaction) Incubate (Phosphorylation) Incubate (Phosphorylation) Add ATP (Start Reaction)->Incubate (Phosphorylation) Stop & Detect Stop & Detect Incubate (Phosphorylation)->Stop & Detect Read Plate Read Plate Stop & Detect->Read Plate Calculate % Inhibition Calculate % Inhibition Read Plate->Calculate % Inhibition Generate Selectivity Profile Generate Selectivity Profile Calculate % Inhibition->Generate Selectivity Profile Identify Hits Identify Hits Generate Selectivity Profile->Identify Hits

References

A Comparative Guide to the Synthesis of Meso-Substituted BODIPY-Nitrile (MSBN): Solution-Phase vs. Solid-Phase Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorescent probes like meso-substituted BODIPY-nitrile (MSBN) is crucial for various applications, from bioimaging to materials science. The choice of synthetic strategy, primarily between traditional solution-phase and modern solid-phase methods, significantly impacts yield, purity, and scalability. This guide provides a detailed comparison of these two approaches for this compound synthesis, supported by available experimental data and protocols.

Executive Summary

Both solution-phase and solid-phase synthesis are viable methods for producing meso-substituted BODIPY dyes. Solution-phase synthesis is a well-established method with readily available protocols, but it often involves tedious purification steps and can be challenging to automate.[1][2] In contrast, solid-phase synthesis offers the advantages of simplified purification, the potential for high-throughput library synthesis, and automation.[3] While less documented for standalone small molecules like this compound compared to peptides, the solid-phase approach presents a promising alternative for generating diverse BODIPY libraries with high purity.[3]

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the synthesis of meso-substituted BODIPY dyes using both solution-phase and a proposed solid-phase approach. The data for the solution-phase method is based on typical literature values, while the solid-phase data is projected based on analogous solid-phase syntheses of other BODIPY derivatives and peptide conjugates.[1][2][4]

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Typical Yield 10-50%[2]Potentially >70% (on-resin)
Purity (after purification) >95% (requires chromatography)High purity after cleavage[3]
Reaction Time Several hours to days[2]Potentially faster per cycle
Purification Method Column chromatography, recrystallizationSimple filtration and washing; final cleavage and single purification[3]
Scalability Can be scaled up, but purification becomes a bottleneckAmenable to automation and parallel synthesis for libraries
Reagent Usage Stoichiometric or slight excessCan use a large excess of reagents to drive reactions to completion

Experimental Protocols

Solution-Phase Synthesis of this compound

A common approach for the solution-phase synthesis of meso-substituted BODIPY dyes involves a one-pot, two-step acid-catalyzed condensation followed by oxidation and complexation.[1][2]

Materials:

  • 2,4-dimethylpyrrole

  • 4-cyanobenzaldehyde

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-cyanobenzaldehyde (1 mmol) and 2,4-dimethylpyrrole (2 mmol) in dry DCM under an inert atmosphere.

  • Add a catalytic amount of TFA and stir the mixture at room temperature for 4-12 hours until the aldehyde is consumed (monitored by TLC).

  • Add a solution of DDQ (1 mmol) in DCM and stir for an additional 1-2 hours.

  • Add triethylamine (5 mmol) to the reaction mixture, followed by the dropwise addition of BF₃·OEt₂ (5 mmol).

  • Stir the mixture for another 2-4 hours at room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound.

Proposed Solid-Phase Synthesis of this compound

This proposed protocol is adapted from the solid-phase synthesis of BODIPY-peptide conjugates and other small molecules.[4] It involves attaching a precursor to a solid support, carrying out the reactions on-resin, and finally cleaving the desired product.

Materials:

  • Wang resin pre-loaded with a suitable linker (e.g., a 4-formylbenzoic acid linker)

  • 2,4-dimethylpyrrole

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA in water)

Procedure:

  • Swell the resin in DMF.

  • On-Resin BODIPY Formation:

    • Wash the resin with DCM.

    • Add a solution of 2,4-dimethylpyrrole (excess) in DCM and a catalytic amount of TFA. Agitate the mixture for 4-12 hours.

    • Wash the resin thoroughly with DCM and DMF to remove excess pyrrole and TFA.

    • Add a solution of DDQ (excess) in DCM and agitate for 1-2 hours.

    • Wash the resin with DCM.

    • Add a solution of triethylamine (excess) and BF₃·OEt₂ (excess) in DCM and agitate for 2-4 hours.

    • Wash the resin extensively with DCM, DMF, and methanol to remove all soluble reagents and by-products.

  • Cleavage:

    • Treat the resin with a cleavage cocktail for 1-2 hours to release the this compound.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

  • Purification:

    • Purify the crude this compound by preparative HPLC.

Mandatory Visualization

Solution_vs_Solid_Phase_Synthesis cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis sol_start Reactants in Solution sol_reaction Reaction & Condensation sol_start->sol_reaction sol_oxidation Oxidation & Complexation sol_reaction->sol_oxidation sol_workup Aqueous Workup sol_oxidation->sol_workup sol_purification Column Chromatography sol_workup->sol_purification sol_product Pure this compound sol_purification->sol_product solid_start Linker-Functionalized Resin solid_attach On-Resin Synthesis Cycles (Coupling, Washing) solid_start->solid_attach solid_cleavage Cleavage from Resin solid_attach->solid_cleavage solid_precipitation Precipitation solid_cleavage->solid_precipitation solid_purification HPLC Purification solid_precipitation->solid_purification solid_product Pure this compound solid_purification->solid_product

Caption: Workflow comparison of solution-phase and solid-phase synthesis of this compound.

Signaling Pathways and Logical Relationships

The choice between solution-phase and solid-phase synthesis depends on the specific research goals. The following diagram illustrates the decision-making process based on key project requirements.

Synthesis_Decision_Pathway cluster_requirements Key Considerations cluster_methods Recommended Synthesis Method start Project Goal scale Scale of Synthesis start->scale diversity Need for a Library of Analogs start->diversity automation Automation Requirement start->automation solution Solution-Phase Synthesis scale->solution Large Scale (grams) solid Solid-Phase Synthesis scale->solid Small Scale (milligrams) diversity->solution Single Target Molecule diversity->solid High Diversity Needed automation->solution Manual Synthesis Acceptable automation->solid Automation Desired

Caption: Decision pathway for selecting a synthesis method for this compound.

Conclusion

The choice between solution-phase and solid-phase synthesis for this compound depends on the specific needs of the researcher. For large-scale synthesis of a single this compound target where purification challenges can be managed, solution-phase synthesis remains a viable option. However, for the rapid generation of a library of this compound analogs with high purity and the potential for automation, solid-phase synthesis offers significant advantages. While the solid-phase synthesis of standalone this compound is not as extensively documented as its solution-phase counterpart, the existing literature on solid-phase synthesis of other BODIPY derivatives strongly supports its feasibility and potential benefits.[3][4] Further research into optimizing solid-phase routes for small fluorescent molecules like this compound will undoubtedly expand their accessibility and application in various scientific fields.

References

A Comparative Guide to Protecting Group Strategies for Met-Ser Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield and purity. This is particularly true for sequences containing sensitive residues like methionine (Met) and serine (Ser). This guide provides a comparative analysis of different protecting group strategies for the synthesis of the Met-Ser dipeptide, supported by experimental data and detailed protocols.

At a Glance: Comparing Serine Side-Chain Protection

The primary challenge in Met-Ser synthesis lies in the selection of an appropriate protecting group for the hydroxyl function of serine, which must be compatible with the unprotected or strategically managed methionine side chain. The choice is largely dictated by the overall synthetic scheme, primarily Fmoc/tBu or Boc/Bzl solid-phase peptide synthesis (SPPS).

Protecting GroupNα-StrategyCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) FmocStrong acid (e.g., high % TFA)Commonly used, stable to piperidine.[1][2]Harsher cleavage can promote Met side reactions.
Trityl (Trt) FmocMild acid (e.g., 1-5% TFA in DCM)[3]Milder cleavage is beneficial for Met-containing peptides, may reduce aggregation.[3]More acid labile, potential for premature deprotection if not handled carefully.
Benzyl (Bzl) BocStrong acid (HF, TFMSA) or hydrogenolysis[4]Standard for Boc chemistry.Requires harsh cleavage conditions or catalytic hydrogenation.
Propargyloxycarbonyl (Poc) OrthogonalTetrathiomolybdate[5][6]Stable to both acid and base, offering high orthogonality.[5][6]Requires an additional, specific deprotection step.

Managing the Methionine Residue: To Protect or Not to Protect?

Methionine is frequently incorporated into peptide chains without side-chain protection in both Fmoc and Boc strategies.[7] The thioether side chain is relatively stable during coupling and Nα-deprotection. However, it is susceptible to two major side reactions during the final acidic cleavage step:

  • Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)).[7][8]

  • S-alkylation: The thioether can be alkylated by carbocations generated from other protecting groups (e.g., tBu), forming a sulfonium salt.[8][9]

Therefore, the "protection" strategy for methionine often revolves around the composition of the final cleavage cocktail or the use of a reversible chemical modification.

Strategy 1: Unprotected Methionine with Optimized Cleavage Cocktails

This is the most common approach. The goal is to scavenge the reactive species that cause oxidation and alkylation during cleavage.

Comparison of Cleavage Cocktails for Unprotected Methionine:

Cleavage CocktailCompositionEfficacy in Preventing Met(O)Efficacy in Preventing S-alkylationReference
Standard Reagent B TFA/H₂O/TIS (95:2.5:2.5)Low (can result in significant oxidation)Moderate[8]
Reagent K TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)ModerateHigh
Reagent H TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)High (No Met(O) detected in model peptide)High[7][10]
TMSCl/PPh₃ Cocktail TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃High (Eradicated Met(O) in model peptides)High (Reduced S-alkylation)[9]

Data is based on studies of various methionine-containing peptides, not specifically Met-Ser.

Strategy 2: Methionine Sulfoxide (Met(O)) as a Protecting Group

An alternative strategy involves the intentional use of Fmoc-Met(O)-OH during synthesis. The polar sulfoxide group can improve the solubility of aggregation-prone peptides and is stable throughout the synthesis.[11] The Met(O) is then reduced back to Met after purification.

Experimental Protocols

Serine Protection

Protocol 1: Introduction of the Propargyloxycarbonyl (Poc) Group [5]

  • Dissolve Nα- and C-terminally protected serine (5 mmol) in anhydrous CH₂Cl₂ (25 mL).

  • Cool the solution to -78°C and add pyridine (1.0 mL, 12.5 mmol) dropwise.

  • Stir the mixture for 5 minutes, then add propargyl chloroformate (PocCl) (0.55 mL, 5.5 mmol) over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Dilute the mixture with CH₂Cl₂ (100 mL) and wash sequentially with saturated citric acid solution (2 x 40 mL), water (1 x 40 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (10-20% ethyl acetate in petroleum ether).

Met-Ser Dipeptide Synthesis (Illustrative Fmoc/tBu Strategy)

This protocol illustrates the synthesis using Fmoc-Ser(tBu)-OH and Fmoc-Met-OH.

  • Resin Loading: Swell Rink Amide resin in DMF. Load the first amino acid, Fmoc-Ser(tBu)-OH, using a standard coupling agent like HCTU/DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from serine.

  • Coupling of Methionine: In a separate vessel, pre-activate Fmoc-Met-OH with HCTU/DIPEA in DMF. Add the activated methionine to the deprotected Ser-resin and allow to couple for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from methionine with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the Met-Ser-resin with DCM. Treat the resin with the chosen cleavage cocktail (e.g., Reagent H) for 3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Methionine Management

Protocol 2: Cleavage with Reagent H to Minimize Methionine Oxidation [7]

  • Prepare Reagent H by mixing trifluoroacetic acid (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).

  • Suspend the peptide-resin in the cleavage cocktail (30 mL/g resin).

  • Allow the mixture to stand for three hours at room temperature under an inert gas (e.g., nitrogen or argon).

  • Filter to remove the resin and wash the resin with additional trifluoroacetic acid.

  • Combine the filtrates and precipitate the peptide by adding cold methyl tert-butyl ether.

Protocol 3: Reduction of Methionine Sulfoxide (Met(O)) [11][12]

  • Dissolve the purified Met(O)-containing peptide in a suitable solvent.

  • Prepare the reduction cocktail: ammonium iodide and dimethyl sulfide (DMS) in TFA.

  • Add the reduction cocktail to the peptide solution. The reaction is typically rapid.

  • Monitor the reaction by HPLC and mass spectrometry until completion.

  • Re-purify the peptide by HPLC to remove reagents.

Visualizing the Strategies

G Coupling Peptide Coupling Protected_Dipeptide Protected_Dipeptide Coupling->Protected_Dipeptide Forms Protected Met-Ser Fmoc_Ser_tBu Fmoc_Ser_tBu Fmoc_Ser_tBu->Coupling Fmoc_Ser_Trt Fmoc_Ser_Trt Fmoc_Ser_Trt->Coupling Boc_Ser_Bzl Boc_Ser_Bzl Boc_Ser_Bzl->Coupling Poc_Ser Poc_Ser Poc_Ser->Coupling Met_unprotected Met_unprotected Met_unprotected->Coupling Met_O Met_O Met_O->Coupling Final_Cleavage Final_Cleavage Protected_Dipeptide->Final_Cleavage Cleavage_Cocktail Cleavage_Cocktail Protected_Dipeptide->Cleavage_Cocktail If Met is unprotected Met_O_Peptide Met_O_Peptide Final_Cleavage->Met_O_Peptide If Met(O) was used Final_Peptide Met-Ser Dipeptide Cleavage_Cocktail->Final_Peptide Direct to Product Reduction Reduction Met_O_Peptide->Reduction Reduction->Final_Peptide Final Product

G cluster_cleavage Cleavage with Standard TFA Cocktail cluster_products Potential Products Met_Peptide Met-Containing Peptide on Resin TFA TFA/Scavengers Met_Peptide->TFA Desired_Peptide Desired Peptide (Met) TFA->Desired_Peptide Optimized Scavengers Oxidized_Peptide Side Product: Met(O) TFA->Oxidized_Peptide Insufficient Reduction Alkylated_Peptide Side Product: S-alkyl-Met TFA->Alkylated_Peptide Insufficient Cation Scavenging

Conclusion

The optimal protecting group strategy for Met-Ser synthesis depends on the specific requirements of the peptide and the overall synthetic approach.

  • For Fmoc-based synthesis , using an unprotected methionine in conjunction with a specialized cleavage cocktail such as Reagent H or a TMSCl/PPh₃ formulation is a robust and efficient strategy to minimize side reactions. For the serine residue, Fmoc-Ser(Trt)-OH may offer an advantage over the more common Fmoc-Ser(tBu)-OH due to its lability under milder acidic conditions, which is beneficial for preserving the integrity of the methionine side chain.

  • The use of Fmoc-Met(O)-OH is a viable alternative, particularly for longer or aggregation-prone sequences, as it improves solubility and circumvents the issue of side reactions during cleavage. However, it necessitates an additional reduction step post-synthesis.

  • The Poc group for serine protection provides excellent orthogonality but adds complexity to the synthesis with its requirement for a specific deprotection step, making it more suitable for complex syntheses where absolute orthogonality is critical.

Ultimately, the choice of strategy should be guided by a careful evaluation of the peptide sequence, the scale of the synthesis, and the purity requirements for the final product. Small-scale trials comparing different cleavage conditions are recommended to optimize the yield and purity of the target Met-Ser peptide.

References

Safety Operating Guide

Proper Disposal Procedures for MSBN: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: MSBN (CAS 135980-66-4) is a highly selective fluorogenic probe for thiols. Proper handling and disposal are critical due to its potential hazards. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is mandatory to minimize risk to personnel and the environment.

Summary of Hazards:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE):

PPESpecification
Eye ProtectionSafety goggles with side-shields.[1]
Hand ProtectionProtective gloves.[1]
Skin and Body ProtectionImpervious clothing.[1]
Respiratory ProtectionSuitable respirator.[1]

Experimental Protocols: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Proper Disposal Workflow

The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.

MSBN_Disposal_Workflow cluster_prep Waste Preparation cluster_containment Containment cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste (Solid & Liquid) ppe->segregate solid_waste Solid Waste: Collect in a labeled, sealed container. segregate->solid_waste liquid_waste Liquid Waste: Collect in a labeled, leak-proof container. segregate->liquid_waste storage Store waste in a designated hazardous waste accumulation area. solid_waste->storage liquid_waste->storage disposal_request Arrange for disposal with a licensed chemical waste contractor. storage->disposal_request end End: Waste Disposed disposal_request->end

Caption: this compound Disposal Workflow Diagram.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures immediately:

  • Evacuate Personnel: Ensure all personnel are in a safe area.[1]

  • Ensure Adequate Ventilation. [1]

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[1]

  • Containment and Cleaning Up:

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Dispose of contaminated material according to the procedures outlined in Section 3.[1]

First Aid Measures

Eye Contact:

  • Remove any contact lenses and locate an eye-wash station.

  • Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1]

  • Promptly call a physician.[1]

Skin Contact:

  • Rinse skin thoroughly with large amounts of water.[1]

  • Remove contaminated clothing and shoes and call a physician.[1]

Inhalation:

  • Immediately move the individual to fresh air.[1]

  • If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

Ingestion:

  • Wash out the mouth with water.[1]

  • Do NOT induce vomiting. [1]

  • Call a physician.[1]

Disclaimer: This document provides a summary of disposal procedures for this compound. Always refer to the complete Safety Data Sheet (SDS) and your institution's specific safety guidelines before handling or disposing of this chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MSBN
Reactant of Route 2
MSBN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.